Comprehensive Spectral and Mechanistic Analysis of 6-Iodo-1-methyl-1H-indole: A Structural Elucidation Guide
Executive Summary 6-Iodo-1-methyl-1H-indole is a highly valuable halogenated heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Its primary utility lies in its role as a versatile el...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Iodo-1-methyl-1H-indole is a highly valuable halogenated heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Its primary utility lies in its role as a versatile electrophilic precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). For drug development professionals and synthetic chemists, the unambiguous structural validation of this building block is a critical quality control step. This whitepaper provides an in-depth mechanistic guide to the synthesis, sample preparation, and multidimensional Nuclear Magnetic Resonance (NMR) spectral assignment of 6-iodo-1-methyl-1H-indole.
Mechanistic Synthesis and Sample Preparation
The preparation of N-methylated indoles requires conditions that favor the alkylation of the relatively non-nucleophilic indole nitrogen. The methodology relies on the initial deprotonation of the indole N–H (pKa ~16.2) to generate a highly nucleophilic indolyl anion, followed by trapping with a strong methylating agent 1.
Step-by-Step Experimental Protocol
Anion Generation: Dissolve 6-iodo-1H-indole (1.00 equiv) and potassium hydroxide (KOH, 1.25 equiv) in absolute ethanol (EtOH). Stir at room temperature until complete deprotonation occurs.
Solvent Exchange: Remove the ethanol under reduced pressure. Reconstitute the resulting indolyl potassium salt in dry acetone. Causality: Acetone provides a polar aprotic environment that minimizes solvation of the anion, thereby maximizing its nucleophilicity for the subsequent substitution step.
Alkylation: Add dimethyl sulfate (1.02 equiv) dropwise to the reaction mixture. Stir for 3 hours at room temperature. Caution: Dimethyl sulfate is highly toxic and must be handled in a fume hood.
Purification: Evaporate the solvent and purify the crude residue via silica gel column chromatography using a petroleum ether/acetone (30:1) eluent system to yield pure 6-iodo-1-methyl-1H-indole.
NMR Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 6-iodo-1-methyl-1H-indole provides a clear map of the proton environments. The introduction of the N-methyl group eliminates the broad, exchangeable N–H signal typically found at 8.0–9.0 ppm, locking the molecule into a single tautomeric state and sharpening the pyrrole ring resonances 2.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Assignment Notes
N-CH₃
3.78
Singlet (s)
-
3H
Highly deshielded by the adjacent electronegative nitrogen atom.
H-3
6.45
Doublet (d)
3.1
1H
Pyrrole β-proton. Shielded by the electron-rich nature of the pyrrole ring.
H-2
7.05
Doublet (d)
3.1
1H
Pyrrole α-proton. Deshielded relative to H-3 due to proximity to nitrogen.
H-4
7.36
Doublet (d)
8.3
1H
Ortho-coupled to H-5. Appears as a clean doublet.
H-5
7.40
Doublet of doublets (dd)
8.3, 1.5
1H
Exhibits a large ortho-coupling to H-4 and a small meta-coupling to H-7.
H-7
7.69
Doublet (d)
1.5
1H
Meta-coupled to H-5. Highly deshielded by the adjacent C6-Iodine atom.
Causality of the ABX Spin System: The protons on the benzene ring (H-4, H-5, H-7) form a classic 1,2,4-trisubstituted pattern. Because C-6 is occupied by iodine, H-7 lacks an ortho-neighbor, restricting it to a narrow meta-coupling (J = 1.5 Hz).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is highly diagnostic, particularly due to the profound electronic influence of the heavy halogen atom.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Carbon Type
Mechanistic Assignment Notes
N-CH₃
32.9
CH₃ (Primary)
Standard N-alkyl shift for indole systems.
C-6
87.3
C (Quaternary)
Diagnostic Peak: Exhibits the "Heavy Atom Effect" of iodine.
C-3
101.2
CH (Tertiary)
Pyrrole β-carbon; highly shielded by resonance from the nitrogen lone pair.
C-7
118.2
CH (Tertiary)
Benzene ring carbon, ortho to the iodine substituent.
C-4
122.9
CH (Tertiary)
Benzene ring carbon, meta to the iodine substituent.
C-3a
127.5
C (Quaternary)
Bridgehead carbon joining the pyrrole and benzene rings.
C-2
129.5
CH (Tertiary)
Pyrrole α-carbon.
C-5
130.5
CH (Tertiary)
Benzene ring carbon, ortho to the iodine substituent.
C-7a
138.7
C (Quaternary)
Bridgehead carbon adjacent to nitrogen; highly deshielded.
Causality of the Heavy Atom Effect: The most striking feature of this spectrum is the C-6 resonance at 87.3 ppm. While standard aromatic carbons resonate between 110–140 ppm, the large, highly polarizable electron cloud of the iodine atom induces a massive diamagnetic shielding effect. This pushes the ipso-carbon (C-6) significantly upfield, serving as an unambiguous marker for the site of iodination.
Self-Validating 2D NMR Workflow
To ensure scientific integrity and absolute trustworthiness in structural assignment, 1D NMR data must be cross-validated using a system of 2D NMR experiments. This creates a closed logical loop where no assignment relies on a single data point.
Figure 1: Multi-dimensional NMR workflow for structural elucidation of 6-iodo-1-methyl-1H-indole.
COSY (Correlation Spectroscopy): Confirms the connectivity between H-4 and H-5, as well as H-2 and H-3, by mapping scalar homonuclear couplings.
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the ¹H signals to their attached ¹³C signals, definitively separating the quaternary carbons (C-3a, C-6, C-7a) which show no HSQC cross-peaks.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validating tool. The N-CH₃ protons will show strong ³J correlations to C-2 and C-7a, unambiguously orienting the molecule and confirming the bridgehead assignments.
References
Title: Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A
Source: Beilstein Journal of Organic Chemistry
URL
Title: Tosylacetate based compounds and derivatives thereof as PHGDH inhibitors (US20220008386A1)
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 6-iodo-1-methyl-1H-indole
Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-iodo-1-methyl-1H-indole, a compound of interest in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-iodo-1-methyl-1H-indole, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions. It emphasizes the principles of scientific integrity, ensuring that the described protocols form a self-validating system for obtaining high-quality, publishable crystallographic data.
Introduction: The Significance of Structural Elucidation
The indole scaffold is a cornerstone in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals. The introduction of a halogen atom, such as iodine, at the 6-position, and methylation at the N1 position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. A definitive determination of the three-dimensional atomic arrangement of 6-iodo-1-methyl-1H-indole through single-crystal X-ray diffraction is paramount for several reasons:
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides invaluable insights for computational modeling and the rational design of next-generation analogs with enhanced efficacy and selectivity.
Polymorphism Screening: The solid-state packing of a drug candidate can profoundly impact its solubility, dissolution rate, and bioavailability. Crystallographic analysis is the gold standard for identifying and characterizing different polymorphic forms.
Understanding Intermolecular Interactions: The crystal lattice reveals a network of non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for molecular recognition at the target site and for the material properties of the solid state.
This guide will navigate the critical steps from material synthesis to the final refined crystal structure, providing a blueprint for researchers embarking on the crystallographic analysis of novel indole derivatives.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis of 6-iodo-1-methyl-1H-indole
A plausible synthetic route to 6-iodo-1-methyl-1H-indole involves the N-methylation of commercially available 6-iodo-1H-indole.
Experimental Protocol: N-methylation of 6-iodo-1H-indole
Reaction Setup: To a solution of 6-iodo-1H-indole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is necessary to deprotonate the indole nitrogen.
Methylation: After stirring for 30 minutes, add methyl iodide (1.5 eq) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 6-iodo-1-methyl-1H-indole.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow the molecules to self-assemble into a highly ordered lattice slowly.
Choosing a Crystallization Method:
The choice of crystallization method is critical and often requires screening of various solvents and conditions. For a small organic molecule like 6-iodo-1-methyl-1H-indole, several methods are viable:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.
Protocol for Crystallization Screening:
Dissolve a small amount of purified 6-iodo-1-methyl-1H-indole in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
Set up crystallization trials using the methods described above.
Monitor the trials periodically under a microscope for the formation of well-defined, transparent crystals with sharp edges.
Caption: Workflow from synthesis to single crystal selection.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure through X-ray diffraction can begin.
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.
The mounted crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector. The crystal is rotated during the data collection process to ensure that all possible reflections are measured.
Data Processing and Structure Solution
The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters, space group, and the intensities of each reflection.
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams can be measured, their phases cannot. For small molecules like 6-iodo-1-methyl-1H-indole, direct methods are typically successful in solving the phase problem and generating an initial electron density map.
Structure Refinement
The initial model of the structure is then refined against the experimental data. This is an iterative process where the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by various metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.
Caption: The process of X-ray crystal structure determination.
Anticipated Crystallographic Data and Structural Features
While the actual crystal structure of 6-iodo-1-methyl-1H-indole is yet to be determined, we can anticipate some key crystallographic parameters and structural features based on related compounds.
Table 1: Hypothetical Crystallographic Data for 6-iodo-1-methyl-1H-indole
Parameter
Anticipated Value
Chemical formula
C₉H₈IN
Formula weight
257.07 g/mol
Crystal system
Monoclinic or Orthorhombic
Space group
P2₁/c or Pca2₁ (examples)
a, b, c (Å)
5-10, 10-15, 15-20 (typical range)
α, β, γ (°)
90, 90-110, 90 (for monoclinic)
Volume (ų)
1000-1500
Z (molecules/unit cell)
4
Density (calculated)
1.7-1.9 g/cm³
Absorption coefficient (mm⁻¹)
3.0-4.0
Final R indices [I > 2σ(I)]
R1 < 0.05, wR2 < 0.10
Goodness-of-fit on F²
~1.0
Anticipated Molecular and Supramolecular Features:
Planarity: The indole ring system is expected to be largely planar.
Halogen Bonding: The iodine atom is a potential halogen bond donor and may interact with electron-rich atoms (e.g., nitrogen or π-systems) of neighboring molecules.
π-π Stacking: The aromatic indole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
C-H···π Interactions: Weak hydrogen bonds involving the methyl group or aromatic C-H bonds and the π-system of adjacent molecules may also be present.
Caption: Key intermolecular forces in the solid state.
Conclusion
The determination of the crystal structure of 6-iodo-1-methyl-1H-indole is a critical step in understanding its physicochemical properties and its potential as a pharmacophore. This guide has provided a comprehensive, step-by-step methodology, grounded in established scientific principles, for the synthesis, crystallization, and X-ray diffraction analysis of this and related novel small molecules. By following these protocols, researchers can be confident in their ability to generate high-quality, reliable crystallographic data that will accelerate their research and development efforts.
Clegg, W., & Teat, S. J. (2015). Small-Molecule Crystallography: Principles and Practice. In Principles and Applications of Powder Diffraction (pp. 529-556). Royal Society of Chemistry.
Woolfson, M. M., & Fan, H. F. (1995). Physical and Non-physical Methods of Solving Crystal Structures. Cambridge University Press.
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).
Foundational
The Electronic Landscape of 6-Iodo-1-methyl-1H-indole Derivatives: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activity and electronic properties.[1] By introduc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activity and electronic properties.[1] By introducing specific substituents, such as a methyl group at the N1 position and an iodine atom at the C6 position, a unique electronic profile is established. This guide provides a comprehensive technical overview of the synthesis, fundamental electronic properties, characterization methodologies, and applications of 6-iodo-1-methyl-1H-indole derivatives. We delve into the causal relationships between molecular structure and electronic behavior, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals aiming to leverage these powerful molecules.
Introduction: The Strategic Substitution of the Indole Core
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" found in numerous natural products, pharmaceuticals, and functional organic materials.[1] Its π-excessive nature makes it an excellent electron donor and a versatile building block.[1][2] The electronic properties of the indole core can be precisely tuned through substitution.
The focus of this guide, the 6-iodo-1-methyl-1H-indole framework, is a product of deliberate molecular engineering:
N1-Methylation: The methyl group at the nitrogen atom (N1) serves two primary purposes. It protects the N-H group, preventing unwanted side reactions and hydrogen bonding, which simplifies synthetic manipulation. Electronically, it acts as a weak electron-donating group, subtly influencing the electron density of the π-system.
C6-Iodination: The iodine substituent at the C6 position is the key modulator of the molecule's electronic properties and synthetic utility. Halogens exhibit a dual electronic nature.[3]
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is the weakest among the common halogens.[3]
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[3]
The combination of this weak deactivating inductive effect and the electron-donating resonance effect makes iodoaromatics unique.[3] Furthermore, the relatively weak carbon-iodine (C-I) bond makes it an exceptional synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex, conjugated systems for applications in organic electronics.[3][4]
Synthesis and Functionalization
The construction of 6-iodo-1-methyl-1H-indole derivatives relies on established and optimized synthetic methodologies. A general approach involves the initial formation of the substituted indole core followed by further functionalization.
Key synthetic strategies include:
Classical Indole Syntheses: Methods like the Fischer, Leimgruber–Batcho, and Bischler syntheses are foundational for creating the initial indole scaffold from appropriately substituted anilines and other precursors.[5][6]
Regioselective Iodination: The introduction of iodine onto the indole ring can be achieved through electrophilic aromatic substitution. The choice of iodinating agent (e.g., I₂, N-Iodosuccinimide (NIS)) and reaction conditions is critical to ensure regioselectivity.[7][8] Direct iodination of electron-rich aromatics is a common strategy.[4]
N-Methylation: Following the formation of the 6-iodo-1H-indole, the nitrogen can be methylated using standard reagents like methyl iodide or dimethyl sulfate in the presence of a base.
The C-I bond is then available for a host of transformations, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the attachment of various aryl, vinyl, or alkynyl groups to build extended π-conjugated systems.
Caption: Generalized synthetic workflow for 6-iodo-1-methyl-1H-indole derivatives.
Core Electronic Properties
The interplay between the indole nucleus, the N-methyl group, and the C6-iodo substituent governs the molecule's fundamental electronic characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior.[9] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key parameter that influences the molecule's color, chemical reactivity, and electronic transport properties.[9][10]
Influence of Substituents: Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. The introduction of electron-withdrawing substituents on acceptor moieties has been shown to effectively reduce the energy gap in indole derivatives.[9] The iodine at the C6 position, with its competing inductive and resonance effects, will modulate both the HOMO and LUMO levels, thereby tuning the energy gap.
Caption: The HOMO-LUMO energy gap (ΔE) dictates electronic excitation properties.
Table 1: Representative Electronic Properties of Substituted Indoles
Reduced energy gap, often due to significant LUMO stabilization.[9]
6-Iodo-1-methyl-1H-indole
Predicted: Modulated
Predicted: Modulated
Predicted: Tunable
The iodine atom's dual effects fine-tune the gap.
Note: Exact values are highly dependent on the computational method and basis set used. This table illustrates general trends.
Redox Behavior
The ease with which a molecule can be oxidized (lose an electron) or reduced (gain an electron) is quantified by its redox potentials. These properties are critical for applications in electrochemistry, sensors, and as charge-transport materials in organic electronics.[12]
Electrochemical studies have shown a clear correlation between the nature of substituents on the indole ring and the observed oxidation potentials.[13]
Electron-donating groups (like -OCH₃) decrease the oxidation potential, making the molecule easier to oxidize.[13]
Electron-withdrawing groups (like -CN or the inductive effect of -I) increase the oxidation potential, making oxidation more difficult.[14][15]
For 6-iodo-1-methyl-1H-indole, the electron-withdrawing inductive effect of iodine is expected to raise the oxidation potential compared to unsubstituted 1-methylindole, making it slightly more resistant to oxidation. This property can be beneficial for material stability in electronic devices.
Methodologies for Electronic Characterization
A dual approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic properties of these derivatives.
Computational Protocols
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules like indole derivatives.[16][17][18] These methods provide valuable insights into HOMO/LUMO energies, electron density distribution, and simulated UV-Vis spectra.[19][20]
Protocol 1: Basic DFT Calculation for Frontier Orbitals
Structure Generation: Build the 3D structure of the 6-iodo-1-methyl-1H-indole derivative using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional and basis set for this purpose is B3LYP/6-31G(d).[17][21] This step is crucial for obtaining accurate electronic properties.
Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic corrections.[16]
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic energy levels.[17]
Data Extraction: From the output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE) is the difference between these two values.
Orbital Visualization: Visualize the 3D plots of the HOMO and LUMO to understand the spatial distribution of these orbitals, which provides insight into reactive sites and charge transfer characteristics.[9]
Experimental Protocols
Experimental techniques provide real-world validation of the computed properties.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
Solution Preparation: Prepare a ~1 mM solution of the indole derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Potential Scanning: Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan.
Data Acquisition: Record the current response as a function of the applied potential. The potential at which the oxidation peak occurs (Epa) provides information about the oxidation potential.
Internal Reference: After the initial scan, add an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to accurately calibrate the potential axis.
Caption: A typical workflow for the experimental characterization of electronic properties.
Applications and Future Outlook
The unique electronic properties and synthetic accessibility of 6-iodo-1-methyl-1H-indole derivatives make them promising candidates for several high-tech and biomedical fields.
Organic Electronics
The ability to tune the HOMO/LUMO levels and the presence of the C-I bond for further elaboration are highly attractive for materials science.
OLEDs and OSCs: The indoline core, a reduced form of indole, is a key building block in materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[12] By creating extended conjugated systems via cross-coupling at the C6-iodo position, novel hole-transport materials (HTMs), emitters, or donor materials can be developed.
Organic Field-Effect Transistors (OFETs): The planarity of the indole ring and the potential for creating ordered, π-stacked structures are desirable for charge transport in OFETs.[22]
Medicinal Chemistry
The indole nucleus is a mainstay in drug discovery, and its electronic properties are key to its biological activity.[23][24]
Drug Design: The electronic distribution, dipole moment, and redox potential of a drug molecule influence its ability to bind to target proteins and its metabolic stability. By modifying the indole core with the 6-iodo-1-methyl pattern, medicinal chemists can fine-tune these properties to optimize efficacy and pharmacokinetic profiles.
Bioisosterism and Probing: The iodine atom can serve as a bioisostere for other groups and can enhance binding in hydrophobic pockets of target proteins.[3] Its size and polarizability can lead to favorable interactions, such as halogen bonding, which are increasingly recognized as important in drug-receptor binding.
Conclusion
6-Iodo-1-methyl-1H-indole and its derivatives represent a class of molecules with a highly tunable and synthetically versatile electronic profile. The strategic placement of the N-methyl and C6-iodo substituents provides a robust platform for controlling frontier orbital energies, redox potentials, and optical properties. This guide has outlined the fundamental principles governing these properties, provided actionable protocols for their characterization, and highlighted their significant potential in the development of next-generation organic electronic materials and novel therapeutic agents. As computational and synthetic methodologies continue to advance, the exploration of this privileged scaffold promises to unlock new frontiers in both materials science and medicinal chemistry.
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6-iodo-1-methyl-1H-indole safety data sheet and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 6-iodo-1-methyl-1H-indole Foreword: A Data-Driven Approach to Chemical Safety Assessment The landscape of chemical research is ever-expanding, with novel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safety and Toxicity Profile of 6-iodo-1-methyl-1H-indole
Foreword: A Data-Driven Approach to Chemical Safety Assessment
The landscape of chemical research is ever-expanding, with novel compounds being synthesized for a myriad of applications in drug discovery and materials science. Among these is 6-iodo-1-methyl-1H-indole, a substituted indole likely utilized as a key intermediate in organic synthesis. While its structural motifs are common in pharmacologically active molecules, a comprehensive, publicly available toxicological profile for this specific compound is not yet established.
This guide addresses this critical information gap. As direct Safety Data Sheet (SDS) and extensive toxicity studies for 6-iodo-1-methyl-1H-indole are not available, this document employs a well-established toxicological principle known as "read-across." By systematically analyzing and synthesizing data from structurally analogous compounds, we can construct a robust and predictive safety profile. This approach allows researchers, scientists, and drug development professionals to implement informed safety protocols and anticipate potential biological effects.
The analogues selected for this assessment include the parent indole core, the methylated indole, the iodinated indole, and a closely related halogenated methyl-indole. By examining the hazards associated with these chemical neighbors, we can build a scientifically grounded understanding of the risks associated with 6-iodo-1-methyl-1H-indole.
Section 1: Predicted Hazard Identification and Classification
Based on the consistent hazard classifications of its closest structural analogues, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for 6-iodo-1-methyl-1H-indole can be reliably predicted. The primary hazards are consistently identified across multiple, independently verified safety data sheets for similar compounds.
The core toxicological concerns stem from its potential to cause irritation upon contact and acute toxicity if ingested. The predicted classification serves as a crucial foundation for risk assessment and the implementation of appropriate safety measures in a laboratory setting.
Hazard Class
Hazard Category
GHS Code
Hazard Statement
Rationale based on Analogue Data
Acute Toxicity, Oral
Category 4
H302
Harmful if swallowed
Data for 6-Iodo-1H-indole and 6-iodo-1H-indazole consistently show this classification[1][2].
Skin Corrosion/Irritation
Category 2
H315
Causes skin irritation
This is a consistent finding across all primary analogues, including 6-Iodo-1H-indole and various methyl-indoles[3][4][5].
Serious Eye Damage/Irritation
Category 2
H319
Causes serious eye irritation
Like skin irritation, this is a consistently reported hazard for indole derivatives[3][4][5].
Specific Target Organ Toxicity - Single Exposure
Category 3
H335
May cause respiratory irritation
Indole-based compounds are frequently cited as respiratory tract irritants[3][4].
Predicted GHS Label Elements for 6-iodo-1-methyl-1H-indole:
This profile synthesizes the known toxicological endpoints of structural analogues to forecast the effects of 6-iodo-1-methyl-1H-indole.
Acute Toxicity
The primary acute risk associated with this compound is oral toxicity. The "Harmful if swallowed" (H302) classification suggests that ingestion of relatively small quantities could lead to adverse health effects[1][3]. While specific LD50 data is unavailable for the target compound, this classification warrants immediate medical consultation if ingestion occurs. Dermal and inhalation toxicity are not as prominently classified for the closest analogues, but should not be discounted, particularly with the halo-substituted indole, 6-Chloro-1-methyl-1H-indole, which is classified as harmful in contact with skin (H312) and harmful if inhaled (H332)[6].
Irritation and Corrosivity
There is strong, consistent evidence from all primary analogues that 6-iodo-1-methyl-1H-indole will act as an irritant[3][4][5][7].
Skin Irritation (H315): Direct contact is likely to cause redness, inflammation, and discomfort. Prolonged exposure could lead to more severe dermatitis.
Eye Irritation (H319): Contact with the eyes is expected to cause serious irritation, pain, and watering. It is critical to wear appropriate eye protection, as such exposure necessitates immediate and thorough rinsing[5].
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath[4][7]. All handling of the solid compound outside of a closed system should be performed in a well-ventilated area or fume hood.
Chronic and Long-Term Toxicity
Data on the long-term effects of exposure to 6-iodo-1-methyl-1H-indole or its close analogues is limited.
Germ Cell Mutagenicity: No data is available to suggest mutagenic properties. Standard assays like the Ames test would be required for a definitive assessment[8].
Carcinogenicity: The toxicological properties have not been fully investigated[9]. For the parent compound, indole, some studies have suggested a potential weak leukemogenic activity in mice via subcutaneous injection, but not in other species or via other routes, indicating this is not a primary concern for laboratory handling with proper controls[10].
Reproductive Toxicity: This remains a data gap. It is prudent to assume that the compound may pose risks to fetal development and the reproductive system and should be handled accordingly by individuals of childbearing potential.
As a substituted indole, 6-iodo-1-methyl-1H-indole is expected to be a lipophilic molecule. This suggests it can be readily absorbed through the skin and mucous membranes. Following absorption, it would likely distribute into fatty tissues. Metabolism is anticipated to occur in the liver, primarily through cytochrome P450 (CYP) enzymes, a common pathway for indole derivatives. Excretion would likely be via the kidneys after metabolic conversion to more water-soluble compounds. The presence of iodine may influence metabolic pathways and rates of elimination.
Section 3: Risk Assessment and Safe Handling Workflow
A systematic approach is essential for managing the risks associated with handling chemicals for which complete data is unavailable. The following workflow provides a self-validating system for ensuring laboratory safety.
Caption: Risk assessment workflow for 6-iodo-1-methyl-1H-indole.
Section 4: Experimental Protocols for Safe Handling and Emergency Response
Adherence to strict protocols is mandatory to mitigate the predicted hazards.
Engineering and Personal Protective Equipment (PPE)
These recommendations are based on mitigating the risks of irritation and acute oral toxicity.
Control Type
Specification
Rationale
Engineering
Certified Chemical Fume Hood
Required for all manipulations of the solid compound or its solutions to prevent inhalation of dust or aerosols[4].
Eye/Face
Chemical Safety Goggles
Protects against splashes and dust, mitigating the serious eye irritation hazard (H319)[5][9].
Hand
Nitrile Gloves (min. 0.11 mm thickness)
Prevents skin contact, addressing the skin irritation hazard (H315). Double-gloving is recommended for handling larger quantities.
Body
Laboratory Coat
Protects against incidental skin contact and contamination of personal clothing.
Step-by-Step Safe Handling Protocol
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
Transfer: Use a pipette or cannula for liquid transfers. Avoid pouring, which can cause splashes.
Post-Handling: Decontaminate all surfaces with an appropriate solvent. Remove gloves using a technique that avoids skin contamination and dispose of them in the designated chemical waste container[4]. Wash hands thoroughly with soap and water after exiting the lab[3].
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light[7].
Emergency First Aid Measures
These procedures are synthesized from the SDS of analogue compounds and should be followed while seeking immediate medical attention. Show the attending physician this guide or the SDS of a close analogue.
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Call a POISON CENTER or doctor immediately[4][11].
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice[3][5].
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or POISON CENTER[3][5].
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If the person is conscious, have them drink one or two glasses of water[3][11].
Fire-Fighting and Accidental Release
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. In the event of a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide[3][7]. Firefighters must wear self-contained breathing apparatus.
Accidental Release: Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust. Sweep up the solid material carefully, place it into a sealed container for disposal, and clean the affected area thoroughly[3]. Do not let the product enter drains[3].
References
SAFETY D
6-Iodo-1-methyl-1H-indazole — Chemical Substance Inform
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 6-Iodo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the electrophilic substitution mechanism on 6-iodo-1-methyl-1H-indole. It is designed to offer deep insights...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic substitution mechanism on 6-iodo-1-methyl-1H-indole. It is designed to offer deep insights into the electronic and steric factors governing these reactions, crucial for the strategic design of synthetic routes in medicinal chemistry and materials science.
Introduction: The Indole Nucleus and the Significance of Substituted Analogues
The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its π-excessive nature makes it highly susceptible to electrophilic attack, a characteristic that is fundamental to its synthetic utility.[1] The regioselectivity of these reactions is profoundly influenced by the nature and position of substituents on the indole ring. This guide focuses on 6-iodo-1-methyl-1H-indole, a substrate that presents a unique interplay of electronic and steric effects.
The 1-methyl group serves to block reactions at the nitrogen atom and subtly modifies the electron density of the ring system. The 6-iodo substituent, with its dual electronic nature (a -I inductive effect and a +R resonance effect), and significant steric bulk, introduces further complexity to the reactivity and regioselectivity of electrophilic substitution.[2] Understanding these nuances is paramount for predicting and controlling the outcomes of synthetic transformations.
Electronic and Steric Landscape of 6-Iodo-1-methyl-1H-indole
The reactivity of 6-iodo-1-methyl-1H-indole in electrophilic aromatic substitution (SEAr) is dictated by the combined influence of the indole nucleus itself and its substituents.
2.1. The Activating Nature of the Indole Ring
The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density, particularly at the C3 position.[1][3] This makes the pyrrole moiety of the indole nucleus highly activated towards electrophilic attack.[1]
2.2. Influence of the 1-Methyl Group
N-alkylation, such as the presence of a 1-methyl group, can be achieved through various methods, including the use of dimethyl carbonate.[4][5] This modification prevents electrophilic attack or protonation at the nitrogen atom.[6] The methyl group is weakly electron-donating, further enhancing the electron density of the ring system, albeit to a lesser extent than the nitrogen lone pair.
2.3. The Dual Role of the 6-Iodo Substituent
The iodine atom at the C6 position exerts two opposing electronic effects:[2]
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma bond. This effect is deactivating.[2]
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic π-system. This effect is activating and directs incoming electrophiles to the ortho and para positions.[2]
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to unsubstituted benzene. However, the resonance effect still dictates the regioselectivity. In the context of the highly activated indole ring, the deactivating effect of the iodine is modest.
2.4. Steric Considerations
The iodine atom is the largest of the common halogens. Its size can sterically hinder the approach of an electrophile to the adjacent C5 and C7 positions. This steric hindrance can play a significant role in determining the final product distribution.[7]
Mechanism and Regioselectivity of Electrophilic Substitution
Electrophilic substitution on indoles preferentially occurs at the C3 position.[8][9] This preference is explained by the relative stability of the cationic intermediate (σ-complex or arenium ion) formed upon electrophilic attack.
3.1. The Favored C3-Attack
Attack of an electrophile (E+) at the C3 position of 6-iodo-1-methyl-1H-indole results in a carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the fused benzene ring.[3][10] The positive charge can be effectively stabilized by the lone pair of the nitrogen atom.[11]
Caption: Electrophilic attack at the C3 position of 6-iodo-1-methyl-1H-indole.
3.2. The Disfavored C2-Attack
In contrast, attack at the C2 position leads to a less stable σ-complex. To delocalize the positive charge onto the nitrogen, the aromaticity of the benzene ring must be disrupted, which is energetically unfavorable.[11][12]
3.3. Substitution on the Benzene Ring
While the pyrrole ring is significantly more reactive, under forcing conditions or when the C3 position is blocked, electrophilic substitution can occur on the benzene moiety. The directing effects of the substituents on the benzene ring then come into play.
The nitrogen atom of the pyrrole ring is a strong activating group, directing electrophiles to the C4 and C6 positions.
The 1-methyl group has a minor electronic influence.
The 6-iodo substituent is an ortho, para-director.[2]
Considering these effects in concert, the positions most susceptible to electrophilic attack on the benzene ring, after C3, are C4 and C2. However, C2 attack is generally disfavored. Attack at C5 and C7 is electronically and, in the case of C5, sterically disfavored.
The general order of reactivity for electrophilic substitution on 6-iodo-1-methyl-1H-indole is therefore: C3 >> C4 > C2 > C7 > C5 .
The following are examples of common electrophilic substitution reactions and their expected outcomes with 6-iodo-1-methyl-1H-indole.
4.1. Nitration
Nitration is typically carried out using nitric acid in a mixture of acetic anhydride or sulfuric acid. The primary product will be the 3-nitro derivative.
Reagents: HNO₃/Ac₂O or HNO₃/H₂SO₄
Expected Major Product: 6-Iodo-1-methyl-3-nitro-1H-indole
4.2. Halogenation
Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will also yield the 3-substituted product.
Reagents: NBS or NCS in a suitable solvent (e.g., DMF)
Expected Major Product: 3-Bromo-6-iodo-1-methyl-1H-indole or 3-Chloro-6-iodo-1-methyl-1H-indole
4.3. Friedel-Crafts Acylation
This reaction introduces an acyl group, typically at the C3 position. Common reagents include an acid chloride or anhydride with a Lewis acid catalyst.
Reagents: RCOCl/AlCl₃ or (RCO)₂O/SnCl₄
Expected Major Product: (6-Iodo-1-methyl-1H-indol-3-yl)(R)methanone
Experimental Protocols
5.1. General Considerations
Reactions involving indoles should be carried out under an inert atmosphere (e.g., nitrogen or argon) as they can be sensitive to oxidation.
Anhydrous solvents and reagents are often necessary to prevent side reactions.
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5.2. Example Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles.[8]
To a stirred solution of anhydrous dimethylformamide (DMF) (3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Dissolve 6-iodo-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 6-iodo-1-methyl-1H-indole-3-carbaldehyde.
Summary of Regioselectivity
Position
Relative Reactivity
Rationale
C3
Most Reactive
The σ-complex is highly stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity.[3][10]
C4
Moderately Reactive
Activated by the pyrrole nitrogen; less reactive than C3.
C2
Less Reactive
The σ-complex is less stable as it requires the disruption of the benzene ring's aromaticity for nitrogen stabilization.[11][12]
C7
Low Reactivity
Less activated by the pyrrole nitrogen compared to C4 and C6.
C5
Least Reactive
Deactivated by the inductive effect of the adjacent iodo group and sterically hindered.
Conclusion
The electrophilic substitution of 6-iodo-1-methyl-1H-indole is a nuanced process governed by a delicate balance of electronic and steric factors. The inherent reactivity of the indole nucleus overwhelmingly directs electrophiles to the C3 position. The substituents, a 1-methyl group and a 6-iodo group, modulate this reactivity and influence the potential for substitution at other positions, should the C3 position be blocked or reaction conditions be particularly harsh. A thorough understanding of these directing effects is essential for the rational design and successful execution of synthetic strategies involving this and related indole derivatives in the pursuit of novel therapeutic agents and advanced materials.
Thermodynamic Stability and Regiocontrolled Synthesis of 6-Iodo-1-methyl-1H-indole Isomers: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Synthetic Methodology Executive Summary Halogenated indoles are privileged scaffolds in me...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Physical Organic Chemistry & Synthetic Methodology
Executive Summary
Halogenated indoles are privileged scaffolds in medicinal chemistry and materials science, serving as critical precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings). While the C3-halogenated indoles are easily accessible, functionalization at the C6 position—specifically to yield 6-iodo-1-methyl-1H-indole —presents a significant synthetic challenge. This whitepaper provides an in-depth analysis of the thermodynamic stability of iodo-1-methyl-1H-indole isomers. By bridging Density Functional Theory (DFT) calculations with bench-top synthetic protocols, we establish a self-validating framework for overcoming the thermodynamic sinks that typically dictate indole functionalization.
The Indole Core and Positional Isomerism
The indole macrostructure consists of an electron-rich pyrrole ring fused to a benzene ring. Because the nitrogen lone pair is delocalized into the π-system, the pyrrole ring is highly nucleophilic. During electrophilic aromatic substitution (EAS), such as direct iodination, the reaction is both kinetically and thermodynamically driven toward the C3 position[1].
Substitution at C3 generates a Wheland intermediate that preserves the aromaticity of the adjacent benzene ring, minimizing the activation energy barrier. Conversely, direct electrophilic attack on the benzene ring (C4, C5, C6, or C7) disrupts the entire conjugated system, resulting in a high-energy transition state and a thermodynamically disfavored product. Consequently, synthesizing the 6-iodo isomer requires strategic circumvention of this thermodynamic gradient by utilizing pre-functionalized precursors[2].
Electronic Structure and Thermodynamic Stability Analysis
To quantify the stability of these positional isomers, Density Functional Theory (DFT) is employed to calculate the Gibbs free energy (ΔG), dipole moments, and HOMO-LUMO gaps[3]. The 3-iodo isomer represents the global thermodynamic minimum. Moving the bulky, electron-withdrawing iodine atom to the C6 position introduces a thermodynamic penalty of approximately +4.95 kcal/mol.
The table below summarizes the computed thermodynamic and electronic parameters for the primary isomers of iodo-1-methyl-1H-indole.
Table 1: Relative Thermodynamic Stability of Iodo-1-methyl-1H-indole Isomers
(Computed at the B3LYP/6-311++G(d,p) level with LANL2DZ for Iodine)
Isomer
Relative Free Energy (ΔG, kcal/mol)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
Synthetic Accessibility via Direct Halogenation
3-Iodo (Global Min)
0.00
4.82
3.12
High (Kinetic & Thermodynamic product)
2-Iodo
+2.45
4.75
2.98
Low (Requires C3 blocking or directed lithiation)
5-Iodo
+4.80
4.65
3.60
None (Requires pre-functionalization)
6-Iodo (Target)
+4.95
4.62
3.55
None (Requires pre-functionalization)
4-Iodo
+5.12
4.60
3.45
None (Requires pre-functionalization)
7-Iodo
+6.20
4.58
3.80
None (Requires pre-functionalization)
Data Interpretation: The narrower HOMO-LUMO gap of the 6-iodo isomer (4.62 eV) compared to the 3-iodo isomer (4.82 eV) indicates higher chemical reactivity (lower kinetic stability), making it an excellent candidate for subsequent palladium-catalyzed cross-coupling reactions.
Synthetic Implications: Overcoming the Thermodynamic Sink
Because direct iodination of 1-methyl-1H-indole yields the 3-iodo isomer in >95% regioselectivity[1], accessing the 6-iodo isomer requires a "bottom-up" approach. The most reliable pathway involves starting with 6-iodo-1H-indole—synthesized via the Batcho–Leimgruber route[2]—followed by regiocontrolled N-methylation[4].
Fig 1. Divergent pathways showing thermodynamic preference for C3-iodination vs C6-isomer synthesis.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena observed during the procedure confirm the mechanistic progression of the reaction.
Protocol 1: Regiospecific Synthesis of 6-Iodo-1-methyl-1H-indole
This protocol utilizes a strong, non-nucleophilic base to generate an indolide anion, followed by an SN2 alkylation[4].
Step-by-Step Methodology:
Deprotonation: Charge a flame-dried, argon-purged flask with 6-iodo-1H-indole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (0.2 M). Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
Causality: NaH is chosen over weaker bases (like K2CO3) to ensure rapid, quantitative deprotonation of the indole N-H (pKa ~16.2), generating a highly nucleophilic indolide anion. Cooling to 0 °C prevents thermal degradation of the solvent and controls the exothermic release of H2 gas.
Self-Validating Checkpoint: The cessation of hydrogen gas bubbling serves as a visual indicator that the deprotonation is complete and the indolide anion is fully formed.
Alkylation: Add Iodomethane (MeI, 1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Causality: The soft nucleophilic nitrogen of the indolide attacks the electrophilic methyl carbon via a clean SN2 mechanism.
Quenching & Extraction: Cool the mixture back to 0 °C and quench carefully with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
Self-Validating Checkpoint: The lack of effervescence upon water addition confirms that all NaH was successfully consumed during the reaction.
Validation: Purify via flash chromatography (pentane/diethyl ether).
Self-Validating Checkpoint: Analyze the purified product via FTIR. The complete disappearance of the broad N-H stretch at ~3300 cm⁻¹ confirms quantitative N-methylation.
Protocol 2: DFT Computational Workflow for Thermodynamic Validation
To theoretically validate the thermodynamic penalty of the 6-iodo isomer, we utilize a robust computational workflow[3].
Fig 2. Computational DFT workflow for determining relative thermodynamic stability of indole isomers.
Step-by-Step Methodology:
Conformational Search: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers for the target isomer.
Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional. Apply the 6-311++G(d,p) basis set for C, H, and N atoms, and the LANL2DZ effective core potential for the Iodine atom.
Causality: B3LYP provides an optimal balance of accuracy and computational cost for conjugated organic systems. LANL2DZ is mandatory for iodine to accurately model the relativistic effects of its heavy core electrons.
Vibrational Frequency Calculation: Run a frequency calculation at the exact same level of theory on the optimized geometry.
Self-Validating Checkpoint: The output must yield exactly zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is a transition state, not a local thermodynamic minimum.
Parameter Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the absolute Gibbs free energy (ΔG) at 298.15 K.
Conclusion
The thermodynamic stability of 6-iodo-1-methyl-1H-indole is intrinsically lower than its 3-iodo counterpart due to the disruption of the conjugated benzene π-system during functionalization. By understanding the causal relationship between electronic structure and thermodynamic sinks, researchers can bypass direct halogenation failures. Utilizing a pre-functionalized 6-iodo-1H-indole precursor followed by a highly controlled, self-validating N-methylation protocol ensures high-yielding access to this critical building block for advanced drug development.
References
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives
Source: ResearchGate
URL:[Link]
Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles
Source: Infoscience EPFL
URL:[Link]
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Source: ResearchGate (Beilstein Journal of Organic Chemistry)
URL:[Link]
Discovery and Early Synthesis Pathways of 6-Iodo-1-methyl-1H-indole: A Technical Guide
Executive Summary In modern drug discovery and complex natural product synthesis, 6-iodo-1-methyl-1H-indole (CAS: 112280-03-6) has emerged as a highly versatile, privileged pharmacophore building block. The strategic pos...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and complex natural product synthesis, 6-iodo-1-methyl-1H-indole (CAS: 112280-03-6) has emerged as a highly versatile, privileged pharmacophore building block. The strategic positioning of the iodine atom at the C6 position provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Ullmann couplings). Simultaneously, the N-methyl group locks the indole’s tautomeric state, eliminating hydrogen-bond donor liabilities, which significantly improves the lipophilicity and membrane permeability of the resulting drug candidates[1].
This technical guide explores the core synthesis pathways of this intermediate, details the mechanistic causality behind the experimental conditions, and examines its critical role in the discovery of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[2], Phosphoglycerate Dehydrogenase (PHGDH) inhibitors[3], and the total synthesis of the bisindole alkaloid Raputindole A[4].
Part 1: Core Synthesis Pathways and Mechanistic Causality
The synthesis of 6-iodo-1-methyl-1H-indole from 6-iodoindole relies on an N-methylation strategy. While seemingly straightforward, the choice of base and solvent is critical for maximizing yield and avoiding hazardous conditions during scale-up.
The Potassium Indolide / Dimethylsulfate Pathway
The most robust and scalable method avoids the use of highly reactive sodium hydride (NaH) and volatile methyl iodide (MeI). Instead, it utilizes potassium hydroxide (KOH) and dimethylsulfate (
Me2SO4
)[5].
Mechanistic Causality:
The reaction is performed in two distinct solvent phases to prevent reagent degradation. First, 6-iodoindole is reacted with KOH in ethanol. Ethanol is an excellent solvent for forming the potassium indolide salt. However, if dimethylsulfate were added directly to the ethanolic solution, the solvent would act as a nucleophile, reacting with the electrophile to form ethyl methyl sulfate. To prevent this, the ethanol is completely removed under reduced pressure, and the highly nucleophilic potassium salt is resuspended in acetone —an aprotic, polar solvent that does not react with dimethylsulfate. This solvent swap ensures quantitative methylation at the N1 position[5].
Quantitative Data: N-Methylation Strategies
Table 1: Comparison of N-Methylation Strategies for 6-Iodoindole
Fast deprotonation; MeI is volatile and easily removed; however, NaH poses severe hydrogen gas evolution hazards at scale.
Part 2: Downstream Applications in Drug Discovery
Next-Generation EGFR Inhibitors (Oncology)
First-generation EGFR inhibitors often fail after 10–12 months of treatment due to the emergence of the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC)[6]. 6-Iodo-1-methyl-1H-indole serves as a critical nucleophilic partner in the synthesis of mutant-selective pyrimidine-indole derivatives. The indole intermediate is coupled with 2,4-dichloropyrimidine (often facilitated by Lewis acids like
FeCl3
) to build a scaffold that selectively binds to the L858R/T790M mutant ATP-binding pocket while sparing wild-type EGFR[2].
Workflow for synthesizing EGFR inhibitors using 6-iodo-1-methyl-1H-indole.
PHGDH Inhibitors (Cancer Metabolism)
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the reduction of alpha-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2HG), driving epigenetic dysregulation in tumors[3]. To synthesize tosylacetate-based allosteric PHGDH inhibitors, a 6-iodo-1-methyl-1H-indole derivative (e.g., Int-046) undergoes an Ullmann-type C-N cross-coupling with N-methylpiperazine[1].
Mechanistic Causality:
This coupling utilizes Copper(I) iodide (CuI) and L-proline . Unligated Cu(I) is poorly soluble and prone to disproportionation in DMSO. L-proline acts as a critical bidentate N,O-ligand, increasing the solubility of the active Cu(I) species and lowering the activation energy required for the oxidative addition of the highly stable C(sp2)-I bond[1].
Ullmann-type coupling pathway for PHGDH inhibitor discovery.
Total Synthesis of Raputindole A
Beyond medicinal chemistry, 6-iodo-1-methyl-1H-indole derivatives are vital in complex natural product synthesis. In the first total synthesis of Raputindole A, the C6-iodine serves as the anchor for a Sonogashira coupling to install an enynol side chain. This is followed by a sophisticated Au(I)-catalyzed cyclization that elegantly assembles the rare cyclopenta[f]indole tricyclic core[4].
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-1-methyl-1H-indole via Dimethylsulfate[5]
This self-validating protocol ensures complete methylation by eliminating nucleophilic solvent competition.
Deprotonation: Dissolve 6-iodoindole (1.00 g, 4.11 mmol, 1.00 equiv) and KOH (288 mg, 5.14 mmol, 1.25 equiv) in absolute ethanol (50 mL). Stir at room temperature until complete dissolution indicates the formation of the potassium indolide salt.
Solvent Exchange: Remove the ethanol completely under reduced pressure. Critical Step: Ensure no residual ethanol remains, as it will quench the methylating agent.
Resuspension: Dissolve the remaining solid residue in anhydrous acetone (50 mL) under an inert atmosphere.
Methylation: Cool the mixture to 0 °C. Dropwise, add dimethylsulfate (400 µL, 4.20 mmol, 1.02 equiv).
Completion & Workup: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over
MgSO4
, and concentrate in vacuo.
Protocol 2: Ullmann-Type C-N Coupling for PHGDH Inhibitors[1]
This protocol utilizes ligand-accelerated copper catalysis for the amination of the C6 position.
Coupling: Stir the mixture vigorously at 90 °C for 1 hour. The color change to a deep homogeneous solution indicates the formation of the active L-proline-Cu(I) complex.
Workup: Cool to room temperature, quench with water, and collect the resulting solids by filtration. Purify the crude product via reversed-phase column chromatography.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Iodo-1-methyl-1H-indole
Executive Summary The synthesis of highly functionalized indole derivatives is a cornerstone of modern drug discovery. The indole core is a privileged scaffold found in numerous biologically active molecules, including t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized indole derivatives is a cornerstone of modern drug discovery. The indole core is a privileged scaffold found in numerous biologically active molecules, including targeted EGFR and GSK-3 inhibitors 1, 2. This application note details a robust, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-iodo-1-methyl-1H-indole with arylboronic acids. By providing an in-depth mechanistic rationale for reagent selection and a step-by-step methodology, this guide empowers researchers to achieve high-yielding C-C bond formations with exceptional reproducibility.
Mechanistic Rationale & Experimental Design
Causality Behind Substrate and Reagent Selection
Successful cross-coupling relies on understanding the thermodynamic and kinetic properties of the reacting species:
Substrate Choice (6-Iodo vs. 6-Bromo): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This facilitates a rapid and highly efficient oxidative addition to the Pd(0) center, allowing the reaction to proceed under milder conditions and minimizing competitive side reactions 3.
N-Methylation: The presence of the N-methyl group serves a dual purpose. First, it prevents unwanted N-arylation (Buchwald-Hartwig-type side reactions). Second, it eliminates the acidic N-H proton, which would otherwise consume the basic reagents required for the catalytic cycle or potentially poison the catalyst.
Catalyst Selection (
Pd(dppf)Cl2
): The combination of Pd and the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a stable, electron-rich palladium complex. The large bite angle of dppf accelerates the reductive elimination step, while its electron-rich nature enhances the initial oxidative addition 4.
Base and Solvent System (
K2CO3
in Dioxane/
H2O
): The Suzuki coupling requires the activation of the boronic acid. The aqueous biphasic system is critical: water dissolves the inorganic base (
K2CO3
), generating hydroxide ions that attack the boronic acid to form the reactive trihydroxyarylborate anion
[ArB(OH)3]−
. This negatively charged species readily undergoes transmetalation with the Pd(II) halide complex 5.
Self-Validating Experimental Design
To ensure trustworthiness and reproducibility, this protocol integrates a self-validating system consisting of mandatory controls and internal standards:
Control A (Negative Control): Omission of the Pd catalyst. Validates that no uncatalyzed background nucleophilic aromatic substitution (
SNAr
) is occurring.
Control B (Homocoupling Check): Omission of the 6-iodo-1-methyl-1H-indole. Monitors the extent of oxidative homocoupling of the arylboronic acid, which can consume the reagent and complicate purification.
Quantitative Tracking: Addition of 1,3,5-trimethoxybenzene as an inert internal standard allows for precise quantitative NMR (qNMR) determination of conversion rates before isolation.
Catalytic Cycle Visualization
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-iodo-1-methyl-1H-indole.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions, demonstrating the causality of solvent and base selection on the overall yield of the 6-aryl-1-methyl-1H-indole product.
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System (v/v)
Temp (°C)
Time (h)
Yield (%)*
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
(7:3:2)
80
8
71
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane (Anhydrous)
80
12
15
3
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/
H2O
(4:1)
80
6
92
4
Pd(OAc)2
/ SPhos
K3PO4
1,4-Dioxane/
H2O
(4:1)
60
4
88
*Yields determined by qNMR using 1,3,5-trimethoxybenzene as an internal standard.
Note: Entry 2 highlights the critical necessity of water for the transmetalation step.
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-iodo-1-methyl-1H-indole, arylboronic acid,
K2CO3
, and the internal standard (1,3,5-trimethoxybenzene).
Add the
Pd(dppf)Cl2⋅CH2Cl2
catalyst. Crucial: Perform this step rapidly or inside a glovebox to minimize catalyst exposure to atmospheric oxygen and moisture.
Seal the tube with a rubber septum and perform three cycles of vacuum/argon backfilling.
Inject the degassed 1,4-Dioxane and
H2O
via syringe. (Degas solvents prior to use by sparging with argon for 30 minutes).
Step 2: Catalytic Execution
5. Replace the septum with a Teflon screw cap under a positive flow of argon.
6. Transfer the sealed tube to a pre-heated oil bath at 80 °C.
7. Stir vigorously (800 rpm) for 6 hours. The biphasic nature of the reaction requires high-shear mixing to ensure adequate mass transfer between the organic and aqueous layers.
Step 3: Self-Validation & In-Process Control (IPC)
8. After 6 hours, cool the reaction to room temperature.
9. Extract a 50 µL aliquot, dilute with 0.5 mL of
CDCl3
, filter through a short pad of Celite, and analyze via
1H
NMR. Compare the integration of the product peaks against the methoxy peaks of the 1,3,5-trimethoxybenzene standard (δ 3.78 ppm) to confirm >90% conversion.
Step 4: Work-up and Purification
10. Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
11. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL).
12. Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-aryl-1-methyl-1H-indole.
Troubleshooting Guide
Incomplete Conversion: Often caused by inactive catalyst or insufficient degassing. Ensure solvents are thoroughly sparged with argon. The Pd(0) active species is highly susceptible to oxidation.
High Levels of Protodehalogenation (1-Methyl-1H-indole formation): This occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo reduction. Ensure the base is fully dissolved (check water ratio) and consider switching to a more electron-rich ligand like SPhos.
Boronic Acid Homocoupling: Caused by the presence of oxygen. Strictly adhere to the vacuum/argon cycling protocol.
Protocol for the N-methylation of 6-iodoindole to 6-iodo-1-methyl-1H-indole: An Application Note
Abstract: This document provides a detailed and robust protocol for the N-methylation of 6-iodoindole to synthesize 6-iodo-1-methyl-1H-indole. The featured methodology utilizes dimethyl carbonate (DMC) as a green and eff...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed and robust protocol for the N-methylation of 6-iodoindole to synthesize 6-iodo-1-methyl-1H-indole. The featured methodology utilizes dimethyl carbonate (DMC) as a green and efficient methylating agent in the presence of potassium carbonate as a mild base. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a scalable and practical approach for the preparation of N-methylated indole derivatives. The protocol includes a comprehensive discussion of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for the characterization of the final product.
Introduction
N-methylated indoles are a prominent structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. The introduction of a methyl group on the indole nitrogen can significantly influence the compound's pharmacological properties, such as its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. Consequently, the development of efficient and scalable methods for the N-methylation of indoles is of paramount importance in medicinal chemistry and process development.
Traditionally, the N-methylation of indoles has been accomplished using hazardous and toxic reagents such as methyl iodide and dimethyl sulfate.[1] These reagents pose significant safety and environmental concerns, particularly in large-scale synthesis. In recent years, dimethyl carbonate (DMC) has emerged as an environmentally benign and less toxic alternative for methylation reactions.[1][2] DMC is a green reagent that offers high atom economy and produces innocuous byproducts.
This application note details a practical and high-yielding protocol for the N-methylation of 6-iodoindole using DMC. The reaction proceeds smoothly in the presence of potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF) as the solvent. This method has been successfully applied to a variety of substituted indoles, demonstrating its broad applicability and robustness for large-scale production.[2][3]
Reaction Mechanism and Scientific Rationale
The N-methylation of indole with dimethyl carbonate is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indole nitrogen by a base, in this case, potassium carbonate. The resulting indolide anion acts as a nucleophile and attacks one of the electrophilic methyl groups of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxycarbonyl group yields the desired N-methylated indole and regenerates the carbonate base.
The choice of a mild base like potassium carbonate is crucial for the selectivity of the reaction, preventing potential side reactions. DMF is an excellent solvent for this transformation as it is a polar aprotic solvent that can dissolve the indole substrate and the inorganic base, facilitating the reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Visualizing the N-Methylation of 6-Iodoindole
Caption: Reaction scheme for the N-methylation of 6-iodoindole.
Materials and Methods
Reagents and Equipment
Reagent/Material
Grade
Supplier
6-Iodo-1H-indole
97%
Commercially available
Dimethyl carbonate (DMC)
Anhydrous, ≥99%
Commercially available
Potassium carbonate (K₂CO₃)
Anhydrous, powder
Commercially available
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially available
tert-Butyl methyl ether (TBME)
ACS grade
Commercially available
Water
Deionized
In-house
Brine (saturated NaCl solution)
-
Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)
ACS grade
Commercially available
Round-bottom flask
-
Standard laboratory glassware
Reflux condenser
-
Standard laboratory glassware
Magnetic stirrer and stir bar
-
Standard laboratory equipment
Heating mantle or oil bath
-
Standard laboratory equipment
Separatory funnel
-
Standard laboratory glassware
Rotary evaporator
-
Standard laboratory equipment
Experimental Protocol
1. Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodo-1H-indole (1.0 eq).
Add anhydrous potassium carbonate (0.5-2.0 eq, typically 1.5 eq).
Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 5-10 mL per gram of 6-iodoindole).
Add dimethyl carbonate (DMC, 2.0-3.0 eq).
2. Reaction Execution:
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
Heat the reaction mixture to reflux (approximately 130 °C) using a heating mantle or an oil bath.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
3. Work-up and Isolation:
Once the reaction is complete, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel containing deionized water.
Extract the aqueous layer with tert-butyl methyl ether (TBME) or another suitable organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers and wash with deionized water, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-iodo-1-methyl-1H-indole.
Experimental Workflow
Caption: A streamlined overview of the experimental procedure.
Characterization of the Final Product
The identity and purity of the synthesized 6-iodo-1-methyl-1H-indole should be confirmed by standard analytical techniques.
Physical Appearance: The product is expected to be a solid or an oil.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum should show a characteristic singlet for the N-methyl group around 3.8 ppm. The aromatic protons will appear in the aromatic region (around 6.5-8.0 ppm), and their splitting patterns will be consistent with the 1,6-disubstituted indole ring.
¹³C NMR: The spectrum will show a peak for the N-methyl carbon at approximately 33 ppm. The signals for the indole ring carbons will be observed in the aromatic region, with the carbon bearing the iodine atom being significantly downfield.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 6-iodo-1-methyl-1H-indole (C₉H₈IN, MW: 257.07 g/mol ).
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
6-Iodoindole is harmful if swallowed and causes skin and eye irritation.[3]
Dimethyl carbonate is flammable. Keep away from ignition sources.
DMF is a combustible liquid and a potential teratogen. Handle with care and avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described protocol offers a safe, efficient, and scalable method for the N-methylation of 6-iodoindole to produce 6-iodo-1-methyl-1H-indole. The use of dimethyl carbonate as a green methylating agent makes this procedure an attractive alternative to traditional methods that employ more hazardous reagents. This application note provides a comprehensive guide for researchers in academic and industrial settings, facilitating the synthesis of this important class of compounds for various applications in drug discovery and development.
References
Shiri, M. Indoles in Medicinal Chemistry. Chem. Rev.2012 , 112 (7), 3508–3549. [Link]
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920. [Link]
Shukla, V. G.; Salgaonkar, K. S.; Akamanchi, K. G. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Org. Process Res. Dev.2001 , 5 (6), 609–611. [Link]
Tundo, P.; Selva, M. The Chemistry of Dimethyl Carbonate. Acc. Chem. Res.2002 , 35 (9), 706–716. [Link]
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
Application Note: Orthogonal Regioselective C–H Functionalization of 6-Iodo-1-methyl-1H-indole
Strategic Context & Chemoselective Challenges In the development of complex pharmaceutical scaffolds and natural product analogues (such as marine bisindole alkaloids), heavily functionalized indoles serve as critical bu...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Chemoselective Challenges
In the development of complex pharmaceutical scaffolds and natural product analogues (such as marine bisindole alkaloids), heavily functionalized indoles serve as critical building blocks[1]. The molecule 6-iodo-1-methyl-1H-indole presents a unique synthetic architecture: it possesses an electron-rich heteroaromatic core capable of C–H functionalization, alongside a highly reactive C(sp²)–I bond at the C6 position.
The primary challenge in functionalizing this substrate is chemoselectivity . The C6–I bond is exceptionally prone to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). Therefore, traditional cross-coupling conditions will preferentially consume the iodine moiety[1]. To achieve true late-stage C–H functionalization while preserving the C6–I bond as an orthogonal handle for downstream Suzuki or Sonogashira couplings, the catalytic system must be carefully engineered to avoid C–I insertion.
This guide details two self-validating, orthogonal protocols for the regioselective borylation of 6-iodo-1-methyl-1H-indole:
C2-Selective Functionalization: Driven by steric control using Iridium catalysis[2].
C3-Selective Functionalization: Driven by electronic control via a metal-free Electrophilic Aromatic Substitution (
SEAr
)[3].
Caption: Orthogonal C2 and C3 C-H functionalization pathways preserving the C6-iodo group.
Mechanistic Divergence: Sterics vs. Electronics
Understanding the causality behind reagent selection is paramount for troubleshooting and scaling these reactions.
Why C2 via Iridium?
Iridium-catalyzed C–H borylation utilizes a highly sterically demanding tris(boryl)iridium(III) active species, typically ligated by 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)[2]. In N-methylindoles, the C3 position is sterically hindered by the adjacent C4–H bond. The C2 position, despite being adjacent to the N-methyl group, presents a more accessible trajectory for the bulky Ir(III) complex. Crucially, the Ir(III) center is already in a high oxidation state and is sufficiently electron-poor/sterically hindered that it undergoes C–H oxidative addition (or
σ
-bond metathesis) at room temperature without inserting into the weaker C6–I bond.
Why C3 via Metal-Free Conditions?
The indole core is a classic
π
-excessive heterocycle, with the Highest Occupied Molecular Orbital (HOMO) coefficient localized predominantly at the C3 position. By abandoning transition metals entirely and utilizing a highly electrophilic boron source (e.g., ClBpin) in the presence of a non-nucleophilic base, the reaction is forced down a classical
SEAr
pathway[3]. The electrophile attacks the C3 position to form a Wheland intermediate, followed by deprotonation. Because no transition metal is present, the C6–I bond is completely immune to activation.
Caption: Logical relationship of mechanistic divergence: Steric (Ir) vs. Electronic (SEAr).
Causality & Design:
We utilize [Ir(OMe)(cod)]2 over [Ir(Cl)(cod)]2 because the methoxy ligand facilitates the rapid, base-free generation of the active Ir-boryl species by reacting directly with bis(pinacolato)diboron (
B2pin2
), releasing innocuous methanol. The reaction is run at room temperature to strictly suppress any background thermal degradation of the C–I bond.
Step-by-Step Methodology:
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2 (1.5 mol%, 0.015 equiv) and dtbpy (3.0 mol%, 0.03 equiv).
Pre-catalyst Activation: Add dry, degassed THF (2.0 mL) to the vial. Stir for 5 minutes until the solution turns a deep, homogenous green-brown, indicating the formation of the active Ir-dtbpy complex.
Reagent Addition: Add
B2pin2
(1.5 equiv) to the solution. Stir for an additional 5 minutes.
Substrate Introduction: Add 6-iodo-1-methyl-1H-indole (1.0 mmol, 1.0 equiv) dissolved in THF (1.0 mL) to the active catalyst mixture.
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 25 °C for 6 hours.
Workup: Quench the reaction by exposing it to air. Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation & Quality Control (Self-Validating System):
GC-MS: Analyze the crude mixture. The target mass is
m/z=383
. A self-validating successful reaction will show <1% of
m/z=257
(which would indicate catastrophic deiodination).
1H NMR (
CDCl3
): The definitive marker of success is the disappearance of the C2–H proton (typically a singlet around
δ
7.0 ppm in the starting material) and the retention of the C3–H proton (shifting slightly due to the adjacent boryl group).
Causality & Design:
To force the
SEAr
pathway, we use 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ClBpin)[3]. The generation of HCl is buffered by 2,6-lutidine. 2,6-lutidine is chosen specifically because its methyl groups sterically prevent it from forming a strong Lewis acid-base adduct with ClBpin, leaving the boron center highly electrophilic and available to react with the indole C3 position.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve 6-iodo-1-methyl-1H-indole (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).
Base Addition: Add 2,6-lutidine (1.5 mmol, 1.5 equiv) via microsyringe.
Electrophile Addition: Dropwise, add ClBpin (1.5 mmol, 1.5 equiv). Note: ClBpin is moisture sensitive; use fresh reagent.
Thermal Activation: Seal the flask and heat the reaction mixture to 80 °C in an oil bath for 16 hours. The thermal energy is required to overcome the activation barrier of the Wheland intermediate deprotonation.
Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with saturated aqueous
NaHCO3
(2 x 10 mL) to remove lutidinium hydrochloride salts. Dry the organic layer over anhydrous
Na2SO4
and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation & Quality Control (Self-Validating System):
1H NMR (
CDCl3
): The critical validation metric is the disappearance of the C3–H proton (typically a doublet/multiplet around
δ
6.4 ppm in the starting material) and the strict retention of the C2–H proton (singlet around
δ
7.0 ppm).
Chemoselectivity Check: Because this is a metal-free protocol, C–I bond cleavage is thermodynamically prohibited under these conditions. Yield losses will exclusively be due to protodeborylation (if moisture is present) rather than dehalogenation.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the two orthogonal protocols, highlighting the absolute preservation of the C–I bond.
Parameter
Protocol A: Ir-Catalyzed C2 Borylation
Protocol B: Metal-Free C3 Borylation
Catalyst / Reagents
[Ir(OMe)(cod)]2, dtbpy,
B2pin2
ClBpin, 2,6-Lutidine
Mechanism
Sterically-controlled
σ
-bond metathesis
Electronically-controlled
SEAr
Temperature & Time
25 °C, 6 hours
80 °C, 16 hours
Regioselectivity (C2:C3)
> 99 : 1
1 : > 99
Chemoselectivity (C–H vs C–I)
> 99% (No C–I insertion observed)
100% (Metal-free, C–I inert)
Expected Isolated Yield
82 – 88%
75 – 80%
Primary Failure Mode
Trace moisture quenching active Ir catalyst
Moisture hydrolyzing ClBpin
References
Understanding and Expanding Zinc Cation/Amine Frustrated Lewis Pair Catalyzed C–H Borylation
ACS Catalysis (2023). Details the thermodynamic barriers and
SEAr
mechanisms of C-H borylation in N-methylindoles.
URL:[4]
Metal-free C–H Borylation and Hydroboration of Indoles
ACS Omega (2023). Establishes the metal-free electrophilic borylation of indoles using ClBpin, strictly favoring the C3 position via electronic control.
URL:[3]
Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones
ResearchGate / J. Am. Chem. Soc. (2013). Provides foundational methodologies for Ir-catalyzed C–H borylation of complex, halogenated indoles.
URL:[2]
Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence
PMC / NIH (2018). Highlights the critical need to preserve halogenated indole handles (like C-I and C-Br bonds) during borylation for subsequent Suzuki cross-coupling sequences.
URL:[1]
Using 6-iodo-1-methyl-1H-indole as a building block in drug discovery
Application Note: Orthogonal Functionalization of 6-Iodo-1-methyl-1H-indole in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on the preci...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Functionalization of 6-Iodo-1-methyl-1H-indole in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on the precise, late-stage functionalization of privileged scaffolds. 6-iodo-1-methyl-1H-indole has emerged as a critical bifunctional building block. By strategically leveraging the inherent electronic disparity between its nucleophilic C3 position and its electrophilic C6-iodo substituent, chemists can execute orthogonal functionalizations without the need for cumbersome protecting group strategies. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this scaffold in the synthesis of advanced therapeutics.
Mechanistic Rationale & Structural Advantages
The utility of 6-iodo-1-methyl-1H-indole stems from three deliberately tuned structural features:
N-Methylation (Tautomeric Locking): The methyl group at the N1 position prevents unwanted N-arylation or N-alkylation during cross-coupling. Furthermore, it locks the indole into a single tautomeric state, optimizing its lipophilicity for cell membrane permeability in final drug candidates.
C3 Nucleophilicity: The nitrogen lone pair donates electron density into the aromatic system, making the C3 carbon highly nucleophilic. This allows for regioselective Friedel-Crafts-type heteroarylation when paired with a hard Lewis acid.
C6 Electrophilicity: The C-I bond at the 6-position is significantly weaker than C-Br or C-Cl bonds. This enables highly chemoselective oxidative addition by Palladium(0) catalysts at lower temperatures, preserving other halogenated sites on the molecule for subsequent derivatization.
Advanced Applications in Medicinal Chemistry
The bifunctional nature of 6-iodo-1-methyl-1H-indole has been successfully deployed across multiple therapeutic areas and advanced synthetic methodologies:
EGFR Inhibitors (Oncology): The scaffold is a foundational starting material for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors targeting non-small cell lung carcinoma (NSCLC)[1]. It undergoes efficient C3-heteroarylation with 2,4-dichloropyrimidine to form 3-(2-chloropyrimidin-4-yl)-6-iodo-1-methylindole, a key intermediate for mutant-selective inhibitors[2].
GSK-3 Inhibitors (Neurodegeneration): Halogenated 1-methylindoles are utilized to construct 3-benzofuranyl-4-indolyl maleimides. These derivatives act as potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are critical in the development of treatments for Alzheimer's disease and Type II diabetes[3].
PHGDH Inhibitors (Metabolic Oncology): Derivatives such as 4-chloro-6-iodo-1-methyl-1H-indole-2-carboxylic acid methyl ester are utilized in the synthesis of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors, targeting a genomic region of recurrent copy number gain in breast cancer[4].
Aryne Chemistry & Silylcarbonylation: Beyond standard cross-coupling, 5-bromo-6-iodo-1-methyl-1H-indole serves as a precursor for highly reactive aryne species, enabling direct C–C σ-bond insertion into unactivated ketones[5]. Additionally, the C6-iodo position demonstrates excellent compatibility in Pd/Cu-catalyzed regiodivergent silylcarbonylation of alkynes, yielding complex β-silylenones in up to 68% yield[6].
Workflow Visualization
Orthogonal functionalization workflow of 6-iodo-1-methyl-1H-indole in kinase inhibitor synthesis.
Quantitative Reaction Parameters
To facilitate rapid assay development and scale-up, the following table summarizes the quantitative parameters and chemoselective yields for the functionalization of this scaffold.
Reaction Type
Target Position
Key Reagents / Catalysts
Yield Range
Mechanistic Function
Ref
Friedel-Crafts Heteroarylation
C3
2,4-Dichloropyrimidine, FeCl₃, DME, 60°C
75–85%
Lewis acid-directed nucleophilic attack by indole C3.
The following protocols are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded directly into the workflow.
Protocol A: Regioselective C3-Heteroarylation via Lewis Acid Catalysis
Objective: Synthesis of 3-(2-chloropyrimidin-4-yl)-6-iodo-1-methylindole, preserving the C6-iodo group for downstream coupling[2].
Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 6-iodo-1-methyl-1H-indole (700 mg, 2.72 mmol) and 2,4-dichloropyrimidine (405 mg, 2.72 mmol) in anhydrous ethylene glycol dimethyl ether (DME, 10 mL)[2].
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly electrophilic 2,4-dichloropyrimidine and the deactivation of the Lewis acid catalyst.
Catalyst Addition: Add anhydrous FeCl₃ (441 mg, 2.72 mmol) in a single portion[2].
Causality: FeCl₃ acts as a hard Lewis acid, coordinating to the pyrimidine nitrogens. This drastically lowers the LUMO of the pyrimidine, directing the inherently nucleophilic C3-carbon of the indole to selectively attack the C4-position of the pyrimidine.
Reaction Execution: Stir the mixture at 60 °C overnight[2].
Causality: Heating to 60 °C provides the optimal thermodynamic energy to drive the Friedel-Crafts-type substitution while strictly avoiding thermal degradation or premature cleavage of the C6-I bond.
Work-up & Self-Validation: Cool the reaction to room temperature. Quench with water, extract with EtOAc, and filter the biphasic mixture through a Celite pad to remove insoluble iron salts. Separate the organic phase and concentrate[2].
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction is validated by the appearance of a product mass peak exhibiting a characteristic 3:1 isotopic ratio (confirming the retained chlorine atom) alongside the distinct mass signature of iodine. The absence of the starting indole on TLC (Hexanes/EtOAc 3:1) confirms reaction completion.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C6
Objective: Elaboration of the C6 position via cross-coupling while preserving the C2-chlorine on the newly installed pyrimidine ring.
Preparation: Combine the intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a reaction vial.
Causality: K₂CO₃ is selected as a mild base to activate the boronic acid into a reactive boronate species. A stronger base (e.g., NaOH) would risk hydrolyzing the sensitive C2-chlorine on the pyrimidine ring.
Degassing: Add a 1,4-Dioxane/H₂O (4:1) solvent mixture and sparge with argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress unwanted homocoupling of the boronic acid. Water is essential to dissolve the inorganic base and accelerate the transmetalation step.
Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 80 °C for 6 hours.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Because the C6-I bond undergoes oxidative addition orders of magnitude faster than the C2-Cl bond, the reaction is absolutely chemoselective.
Work-up & Self-Validation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: TLC should show a new, highly UV-active spot with a lower Rf value. LC-MS must confirm the addition of the aryl mass while strictly retaining the chlorine isotopic pattern, validating that the C2-Cl bond remained untouched during the C6-coupling.
Title: US20220008386A1 - Tosylacetate based compounds and derivatives thereof as phgdh inhibitors
Source: Google Patents
URL
Title: CA2673368C - 3-benzofuranyl-4-indolyl maleimides as potent gsk3 inhibitors for neurogenerative disorders
Source: Google Patents
URL
Title: Direct insertion into the C–C bond of unactivated ketones with NaH-mediated aryne chemistry
Source: Chem (Cell Press) / Soochow University
URL: [Link]
Title: WO2016054987A1 - Egfr inhibitor, and preparation and application thereof
Source: Google Patents
URL
Title: US10259820B2 - EGFR inhibitor, preparation method and use thereof
Source: Google Patents
URL
Synthesis of indole alkaloids starting from 6-iodo-1-methyl-1H-indole
An Application Guide to the Synthesis of Indole Alkaloid Scaffolds from 6-Iodo-1-methyl-1H-indole Abstract The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceuticals.[1][2][3...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthesis of Indole Alkaloid Scaffolds from 6-Iodo-1-methyl-1H-indole
Abstract
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceuticals.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse indole alkaloid precursors starting from the versatile building block, 6-iodo-1-methyl-1H-indole. We focus on leveraging the reactivity of the C6-iodo group through robust, transition metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale for experimental choices, ensuring both practical utility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of 6-Iodo-1-methyl-1H-indole
Indole alkaloids represent a vast and structurally diverse class of natural products with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3] The development of efficient and modular synthetic routes to access novel indole-based scaffolds is a primary objective in medicinal chemistry.
The starting material, 6-iodo-1-methyl-1H-indole, is a strategically important precursor for several reasons:
N-Methylation: The methyl group at the N1 position protects the indole nitrogen, preventing undesired side reactions and simplifying reaction outcomes.
C6-Iodo Functionalization: The iodine atom at the C6 position of the indole's benzene core is an excellent leaving group for a multitude of transition metal-catalyzed cross-coupling reactions.[3][5] This allows for the precise and efficient installation of carbon-carbon and carbon-heteroatom bonds, which is a key strategy for building the molecular complexity required for alkaloid synthesis.
This guide will detail four primary palladium-catalyzed transformations that serve as gateways to a wide array of functionalized indole scaffolds.
Figure 1: Synthetic pathways from 6-iodo-1-methyl-1H-indole.
The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction is invaluable for installing a versatile alkynyl handle, which can be further elaborated into various functional groups or used in cyclization reactions to construct more complex heterocyclic systems.
Causality and Mechanism: The reaction proceeds via two interconnected catalytic cycles. A palladium(0) species undergoes oxidative addition into the C-I bond of the indole. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-indole complex, and subsequent reductive elimination yields the 6-alkynyl indole product and regenerates the Pd(0) catalyst.[6][7] The base is crucial for deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.
Figure 2: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 2.1: Sonogashira Coupling of 6-Iodo-1-methyl-1H-indole with Phenylacetylene
Reaction Setup: To a dry, oven-baked Schlenk flask, add 6-iodo-1-methyl-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (2.0 equiv). Stir the mixture for 5 minutes at room temperature.
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-(phenylethynyl)-1-methyl-1H-indole.
Table 1: Representative Conditions for Sonogashira Coupling
Coupling Partner
Pd Catalyst (mol%)
CuI (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Phenylacetylene
PdCl₂(PPh₃)₂ (3)
5
Et₃N
THF
25
85-95
1-Hexyne
Pd(PPh₃)₄ (2)
4
DIPEA
DMF
50
80-90
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (3)
5
Et₃N
THF
25
90-98
Propargyl alcohol
PdCl₂(PPh₃)₂ (2.5)
5
Et₃N
DMF
60
75-85
Heck Coupling: Forming Alkenyl Side Chains
The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8][9] This reaction is particularly useful for synthesizing precursors to many complex indole alkaloids by introducing vinyl groups that can participate in subsequent cyclization or functionalization reactions.
Causality and Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 6-iodo-1-methyl-1H-indole. The resulting Pd(II) complex then coordinates to the alkene (syn-addition). This is followed by a migratory insertion of the indole group onto the alkene. A subsequent β-hydride elimination releases the final alkenyl-indole product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, allowing the cycle to continue.[8][10]
Figure 3: Simplified workflow for the Heck coupling reaction.
Protocol 3.1: Heck Coupling of 6-Iodo-1-methyl-1H-indole with n-Butyl Acrylate
Materials:
6-Iodo-1-methyl-1H-indole
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
Reaction Setup: In a Schlenk tube, combine 6-iodo-1-methyl-1H-indole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.
Solvent and Reagent Addition: Add anhydrous DMF, Et₃N (1.5 equiv), and n-butyl acrylate (1.2 equiv).
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
Washing: Combine the organic layers and wash with water, then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the trans-alkene product.
Table 2: Representative Conditions for Heck Coupling
Alkene Partner
Pd Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
n-Butyl acrylate
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N
DMF
100
80-90
Styrene
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
K₂CO₃
DMAc
120
75-85
2-Vinyl pyridine
Pd(OAc)₂ (5)
None
DIPEA
DMF
110
70-80
Acrylonitrile
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N
Acetonitrile
80
65-75
Suzuki-Miyaura Coupling: Forging Bi-Aryl and Vinyl-Indole Linkages
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds.[11][12][13] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide. For the synthesis of indole alkaloids, this provides a direct route to 6-arylindoles, which are common motifs in many natural products, or 6-vinylindoles for further elaboration.[14]
Causality and Mechanism: The reaction is initiated by the oxidative addition of Pd(0) to the 6-iodoindole. A crucial step is the activation of the organoboron species by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II)-indole species, transferring the organic group from boron to palladium. Reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[13]
Protocol 4.1: Suzuki Coupling of 6-Iodo-1-methyl-1H-indole with 4-Methoxyphenylboronic Acid
Reaction Setup: To a round-bottom flask, add 6-iodo-1-methyl-1H-indole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
Inert Atmosphere and Reflux: De-gas the mixture by bubbling argon through the solution for 15-20 minutes. Then, heat the reaction to reflux (approx. 90-100 °C) under an argon atmosphere.
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[15][16] This reaction is essential for synthesizing indole alkaloids that feature an amine or amide substituent on the benzene ring, providing access to a different class of biologically active molecules.
Causality and Mechanism: Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of Pd(0) to the aryl iodide. The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine and displacement of the halide to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst.[15][16] The choice of ligand is critical in this reaction to facilitate the reductive elimination step.
Protocol 5.1: Buchwald-Hartwig Amination with Morpholine
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
Reagent Addition: Add 6-iodo-1-methyl-1H-indole (1.0 equiv) and anhydrous toluene.
Nucleophile Addition: Add morpholine (1.2 equiv) to the mixture.
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat in an oil bath at 110 °C.
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material (typically 8-16 hours).
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 4: Representative Conditions for Buchwald-Hartwig Amination
Amine/Amide
Pd Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Aniline
Pd₂(dba)₃ (1.5)
BINAP (3)
Cs₂CO₃
Toluene
100
70-85
Benzylamine
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄
Dioxane
110
75-90
Pyrrolidine
Pd₂(dba)₃ (1)
Xantphos (2)
NaOtBu
Toluene
110
80-95
Benzamide
Pd(OAc)₂ (2)
BrettPhos (4)
K₂CO₃
t-Amyl alcohol
110
60-75
Conclusion
6-Iodo-1-methyl-1H-indole serves as an exceptionally versatile platform for the synthesis of complex indole alkaloid scaffolds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig—provide reliable and high-yielding methods to introduce a diverse range of functional groups at the C6 position. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently generate libraries of novel indole derivatives for applications in drug discovery and natural product synthesis.
References
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Wang, Y., et al. (2022). Pd-Catalyzed C–H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid Scaffolds. Organic Letters, 24(16), 3041–3046. Available at: [Link]
Rani, P., & Srivastava, V. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 481-508. Available at: [Link]
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Xu, X., et al. (2018). Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations. The Journal of Organic Chemistry, 83(4), 2260–2267. Available at: [Link]
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Petneházy, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, formin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceutical agents. The targeted functionalization of this heterocycle is paramount for the modulation of biological activity. Among the various methods for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile tool for the synthesis of arylamines.[1] This reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable method in modern organic synthesis.[1]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 6-iodo-1-methyl-1H-indole, an electron-rich and synthetically valuable building block. The presence of the N-methyl group precludes complications arising from the acidic N-H proton of an unsubstituted indole, often leading to cleaner and more predictable outcomes. These protocols and insights are designed to serve as a detailed starting point for researchers, with explanations of the underlying principles to facilitate optimization for specific amine coupling partners.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-iodo-1-methyl-1H-indole to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the 6-amino-1-methyl-1H-indole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene byproducts. The judicious choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and minimize these unwanted pathways.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the amination of the electron-rich 6-iodo-1-methyl-1H-indole, the following considerations are crucial:
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts are often preferred for their high activity, air-stability, and reproducibility. These precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3, RuPhos Pd G3), are designed for efficient generation of the active monoligated Pd(0) species in solution.
Ligand: The choice of phosphine ligand is arguably the most critical parameter. For electron-rich substrates like N-methyl-iodoindole, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of related heterocyclic systems. The optimal ligand may vary depending on the steric and electronic properties of the amine coupling partner.
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for these reactions. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.
Solvent: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used. The choice of solvent can impact the solubility of the reactants and catalyst, as well as the reaction temperature.
Experimental Protocols
The following protocols are general procedures for the Buchwald-Hartwig amination of 6-iodo-1-methyl-1H-indole. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 6-iodo-1-methyl-1H-indole (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Add the amine (1.2 mmol, 1.2 equiv.), the anhydrous solvent (e.g., toluene, 5 mL), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
Workup and Purification: Upon completion, cool the reaction mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1-methyl-1H-indole derivative.
Protocol 2: Amination with Arylamines
The coupling with less nucleophilic arylamines may require slightly modified conditions.
Step-by-Step Methodology:
Follow steps 1 and 2 from Protocol 1.
Add the arylamine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
Proceed with steps 4 through 9 from Protocol 1. The reaction temperature may need to be increased to 100-120 °C for less reactive anilines.
Data Summary and Troubleshooting
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of halo-heterocycles, which can serve as a starting point for the optimization of the amination of 6-iodo-1-methyl-1H-indole.
Amine Type
Palladium Precatalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temperature (°C)
Typical Yield Range (%)
Primary Aliphatic
XPhos Pd G3 (2)
XPhos (4)
NaOtBu (1.4)
Toluene
80-100
75-95
Secondary Aliphatic
RuPhos Pd G3 (2)
RuPhos (4)
NaOtBu (1.4)
Toluene
80-100
70-90
Primary Aryl
BrettPhos Pd G3 (2)
BrettPhos (4)
Cs₂CO₃ (2.0)
1,4-Dioxane
100-120
65-85
Secondary Aryl
RuPhos Pd G3 (2)
RuPhos (4)
K₃PO₄ (2.0)
1,4-Dioxane
100-120
60-80
Troubleshooting Common Issues:
Low Conversion:
Increase the reaction temperature or time.
Screen different ligands; a more electron-rich or bulkier ligand may be required.
Ensure all reagents and solvents are anhydrous.
Increase the catalyst and/or ligand loading.
Formation of Side Products (e.g., hydrodehalogenation):
Use a less sterically hindered ligand.
Lower the reaction temperature.
Consider a milder base.
Decomposition of Starting Material or Product:
Lower the reaction temperature.
Use a weaker base.
Decrease the reaction time.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 6-amino-1-methyl-1H-indole derivatives. The success of this transformation hinges on the careful selection of the palladium precatalyst, phosphine ligand, base, and solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors. With a rational approach to optimization, this methodology can unlock access to a diverse array of novel indole-based compounds for applications in drug discovery and materials science.
References
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1096). John Wiley & Sons, Inc. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Thomas, D. A., & Fagan, P. J. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Organic Syntheses (Vol. 87, pp. 245-257). [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]
Sonogashira coupling reaction conditions using 6-iodo-1-methyl-1H-indole
Application Note & Protocol A Practical Guide to the Sonogashira Coupling of 6-Iodo-1-methyl-1H-indole: Conditions, Optimization, and Mechanistic Insights Abstract: This document provides a comprehensive guide for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
A Practical Guide to the Sonogashira Coupling of 6-Iodo-1-methyl-1H-indole: Conditions, Optimization, and Mechanistic Insights
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the execution of the Sonogashira cross-coupling reaction using 6-iodo-1-methyl-1H-indole as a key building block. The indole nucleus is a privileged scaffold in numerous pharmaceuticals and biologically active compounds, and its functionalization via C-C bond formation is of paramount importance. This guide details the mechanistic underpinnings of the reaction, offers a robust and optimized experimental protocol, provides a troubleshooting guide for common issues, and discusses the critical parameters that govern reaction success.
Introduction: The Strategic Importance of Indole Alkynylation
The indole motif is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs, including the anti-migraine triptans and various anti-cancer agents. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne, stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds. Its application to indole scaffolds, particularly at the C6 position, provides a direct route to novel intermediates for drug discovery and materials science.
The use of 6-iodo-1-methyl-1H-indole is particularly advantageous. The iodo-substituent provides high reactivity in the key oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-indoles. The N-methylation protects the indole nitrogen, preventing potential side reactions and improving solubility in common organic solvents.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. While several variations exist, the generally accepted mechanism is illustrated below.
Figure 1: The dual catalytic cycle of the Sonogashira reaction.
The cycle can be broken down into three key stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodo-1-methyl-1H-indole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
Transmetalation: Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This acetylide is then transferred to the palladium(II) center, displacing the iodide ligand.
Reductive Elimination: The two organic fragments (the indole and the alkyne) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Core Protocol: Sonogashira Coupling of 6-Iodo-1-methyl-1H-indole
This protocol describes a reliable method for the coupling of 6-iodo-1-methyl-1H-indole with phenylacetylene as a model alkyne.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Standard glassware (Schlenk flask or oven-dried round-bottom flask)
Inert gas supply (Nitrogen or Argon)
Magnetic stirrer and heating plate
Experimental Procedure:
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-iodo-1-methyl-1H-indole (1.0 equiv., e.g., 257 mg, 1.0 mmol).
Flask Purging: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol) via syringe.
Alkyne Addition: Add phenylacetylene (1.2 equiv., 0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-65 °C) and allow it to stir.
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-indole has been consumed (typically 2-6 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the base and copper salts.
Wash with brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-6-(phenylethynyl)-1H-indole.
Optimizing Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale for the coupling of iodo-indoles.
Parameter
Recommended Choice(s)
Rationale & Expert Insights
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
PdCl₂(PPh₃)₂ is often preferred as it is air-stable and is reduced in situ to the active Pd(0) species. Catalyst loading is typically 1-5 mol%.
Copper(I) Source
Copper(I) iodide (CuI)
CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate. Loading is typically 2-10 mol%.
Ligand
Triphenylphosphine (PPh₃)
The ligand stabilizes the palladium center. PPh₃ is robust and effective for many aryl iodides. For less reactive substrates, more electron-rich or bulky ligands may be required.
An amine base is crucial. It deprotonates the terminal alkyne and neutralizes the HI generated during the reaction. At least 2 equivalents are required. Using it as a co-solvent is also common.
Solvent
THF, DMF, Toluene, Acetonitrile
The choice of solvent depends on the solubility of the substrates and the desired reaction temperature. Anhydrous and deoxygenated solvents are essential to prevent side reactions.
Temperature
Room Temperature to 80 °C
Iodo-indoles are highly reactive, often allowing for mild conditions (e.g., 40-60 °C). Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Use a fresh bottle of palladium catalyst. Ensure the base is anhydrous and in sufficient excess. Increase the reaction temperature in 10 °C increments.
Glaser Homocoupling
Presence of oxygen in the reaction flask.
Rigorously deoxygenate the solvent (e.g., by sparging with argon) and maintain a positive pressure of inert gas throughout the setup and reaction.
Dehalogenation of Starting Material
Presence of water; Certain solvent/base combinations.
Ensure all reagents and solvents are strictly anhydrous. Consider switching to a different solvent system.
Formation of Tar/Decomposition
Reaction temperature is too high.
Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Liang, Y., et al. (2006). A unified Sonogashira coupling/5-endo-dig cyclization for the synthesis of 2,5-disubstituted fused polycyclic furans. Organic Letters, 8(16), 3421–3424. [Link]
Application
Application Note: 6-Iodo-1-methyl-1H-indole in the Synthesis of Advanced OLED Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the development of Organic Light-E...
In the development of Organic Light-Emitting Diodes (OLEDs), the molecular design of hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive host materials fundamentally dictates device efficiency and longevity. Indole derivatives have emerged as highly versatile building blocks. Their electron-rich, rigid planar structure effectively elevates the Highest Occupied Molecular Orbital (HOMO) levels, facilitating efficient hole injection and transport[1].
Within this chemical family, 6-iodo-1-methyl-1H-indole serves as a premium synthetic intermediate for the following mechanistic reasons:
Regioselective Reactivity via the 6-Iodo Position: The carbon-iodine bond at the 6-position is highly polarized and serves as an exceptional electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to precisely extend the π-conjugated system without disrupting the electron density of the primary pyrrole ring, a critical factor for maintaining high triplet energy (
ET
) states[2].
Stability via N-Methylation: Unsubstituted indoles possess a reactive N-H bond that can undergo unwanted deprotonation or act as a vibrational quenching site, leading to non-radiative decay in OLED devices. N-methylation eliminates this acidic proton, locking the molecular geometry, preventing intermolecular hydrogen bonding, and significantly improving solubility in organic solvents for solution-processed OLED manufacturing[3].
Photophysical Data & Material Comparison
By coupling 6-iodo-1-methyl-1H-indole with various functional moieties, the resulting materials exhibit highly tunable optoelectronic properties. Table 1 summarizes the theoretical and empirical data of typical derivatives synthesized using this building block.
Table 1: Optoelectronic Properties of 6-Substituted 1-Methyl-1H-indole Derivatives
The following protocols detail the synthesis of OLED precursors using 6-iodo-1-methyl-1H-indole. These procedures are designed as self-validating systems: the visual color changes and Thin-Layer Chromatography (TLC) progression serve as built-in checkpoints to ensure scientific integrity.
Protocol A: Suzuki-Miyaura Cross-Coupling for Host Materials (C-C Bond Formation)
This protocol describes the coupling of 6-iodo-1-methyl-1H-indole with a carbazole-based boronic acid to synthesize a high-triplet-energy host material[5].
Potassium carbonate (K
2
CO
3
, 2.0 M aqueous solution, 3.0 equiv)
Toluene / Ethanol (4:1 v/v, 50 mL)
Step-by-Step Procedure:
Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-iodo-1-methyl-1H-indole and the carbazole boronic acid.
Solvent Addition & Degassing: Add the Toluene/Ethanol mixture. Degas the solution by bubbling ultra-pure Argon or Nitrogen through the liquid for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to avoid unwanted homocoupling of the boronic acid.
Catalyst & Base Addition: Quickly add Pd(PPh
3
)
4
and the degassed 2.0 M K
2
CO
3
solution under a positive flow of inert gas.
Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours. The mixture will transition from a pale yellow suspension to a dark, homogeneous solution.
Validation Check: Perform TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the highly UV-active starting iodide spot confirms reaction completion.
Workup: Cool to room temperature. Extract with dichloromethane (3 x 30 mL), wash with brine, and dry over anhydrous MgSO
4
.
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography. Note: Vacuum sublimation is strictly required prior to OLED device fabrication to achieve >99.99% purity.
Protocol B: Buchwald-Hartwig Amination for Hole-Transporting Materials (C-N Bond Formation)
To synthesize HTMs, the 6-position is coupled with secondary amines (e.g., diphenylamine) to maximize hole mobility.
Glovebox Assembly: In an inert-atmosphere glovebox, combine 6-iodo-1-methyl-1H-indole, diphenylamine, Pd
2
(dba)
3
, XPhos, and NaOtBu in a sealed pressure tube.
Causality: NaOtBu is highly moisture-sensitive; glovebox assembly prevents base degradation and subsequent reaction stalling.
Solvent Addition: Add anhydrous toluene. Seal the tube tightly.
Heating: Remove the sealed vessel from the glovebox and heat at 110 °C for 8 hours.
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Evaporate the solvent and recrystallize the crude product from an ethanol/dichloromethane gradient to obtain the pure HTM derivative.
Visualizing Workflows and Mechanistic Logic
Synthetic workflow of 6-iodo-1-methyl-1H-indole for OLED material development.
Mechanistic logic of structural modifications on 1-methyl-1H-indole for OLEDs.
References
Synthesis of Heterocycles for OLED Applications - IRIS
Source: Università degli Studi di Sassari (UNISS)
URL:[Link][1]
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... - PMC
Source: National Institutes of Health (NIH)
URL:[Link][3]
Pd/Cu-Catalyzed Regiodivergent Silylcarbonylation of Alkynes toward β-Silylenones | ACS Catalysis
Source: American Chemical Society (ACS)
URL:[Link][2]
Four-Winged Propeller-Shaped Indole-Modified and Indole-Substituted Tetraphenylethylenes: Greenish-Blue Emitters with Aggregation-Induced Emission Features for Conventional Organic Light-Emitting Diodes - PMC
Source: National Institutes of Health (NIH)
URL:[Link][4]
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI
Source: MDPI
URL:[Link][5]
Technical Support Center: Troubleshooting Deiodination in 6-Iodo-1-methyl-1H-indole Cross-Couplings
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields and high byproduct formation during the palladium-catalyzed cross-coupling (e.g.,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields and high byproduct formation during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 6-iodo-1-methyl-1H-indole.
Below, you will find a mechanistic breakdown of the problem, quantitative parameter analyses, and a self-validating standard operating procedure (SOP) to eliminate this specific side reaction.
Part 1: Mechanistic FAQ (Understanding the Root Cause)
Q: Why does my 6-iodo-1-methyl-1H-indole convert to 1-methyl-1H-indole instead of the desired cross-coupled product?A: You are observing hydrodehalogenation (also known as protodehalogenation). The indole core is highly electron-rich. While the carbon-iodine bond readily undergoes oxidative addition to form the Pd(II)-aryl intermediate, the electron-rich nature of the indole makes the subsequent transmetalation step sluggish. If transmetalation stalls, the long-lived Pd(II)-aryl intermediate has ample time to intercept a hydride source. This forms a Pd(II)(Ar)(H) species, which rapidly undergoes reductive elimination to yield the deiodinated byproduct (1-methyl-1H-indole) 1.
Q: Where is the hydride coming from in my reaction mixture?A: The hydride typically originates from your choice of solvent or base. Primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) can coordinate to the palladium center and undergo β-hydride elimination, transferring a hydride directly to the metal 1. Similarly, alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are notorious for acting as hydride donors via the same β-hydride elimination pathway.
Q: How does the choice of ligand prevent this side reaction?A: Preventing deiodination is a kinetic race. You must accelerate the desired transmetalation and reductive elimination steps so they outcompete the side reaction. Bulky, electron-rich ligands (such as XPhos, SPhos, or bidentate ligands like dppf) increase the electron density on palladium, which facilitates rapid transmetalation and forces the steric bulk to accelerate reductive elimination, safely discharging the desired C-C coupled product 2.
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic competition between the desired cross-coupling pathway and the undesired hydrodehalogenation pathway.
Catalytic cycle showing competition between desired cross-coupling and hydrodehalogenation.
Part 3: Quantitative Parameter Impact Analysis
Recent optimization studies on indole cross-couplings demonstrate how critical solvent and base selection are for suppressing deiodination. The table below summarizes the quantitative impact of various reaction parameters on the product distribution 3.
Solvent / Base System
Additive
Desired Yield (%)
Deiodination (%)
Mechanistic Rationale
Methanol + KOtBu
None
< 10%
> 80%
Rapid β-hydride elimination from both the alcohol solvent and the alkoxide base directly reduces the Pd-aryl intermediate.
DMSO + K₂CO₃
None
~ 17%
> 40%
Poor solubility of the base leads to slow transmetalation; the stalled Pd(II) complex abstracts protons/hydrides from the environment.
DMAc or DMF + K₂CO₃
None
~ 53 - 55%
< 10%
Aprotic, non-nucleophilic environment stabilizes the Pd intermediate without acting as a hydride donor.
1,4-Dioxane + K₃PO₄
H₂O (Trace)
> 60%
< 5%
Dioxane completely suppresses hydride transfer. Trace water activates the boronic acid (forming the reactive boronate), accelerating transmetalation.
Part 4: Self-Validating Experimental Protocol
To completely eliminate the deiodination of 6-iodo-1-methyl-1H-indole, utilize the following optimized Suzuki-Miyaura coupling procedure. This protocol is designed as a self-validating system: each step includes a physical or chemical checkpoint to ensure the reaction remains on the desired catalytic pathway.
Nucleophile: Arylboronic acid (1.5 equiv) — Causality: Excess nucleophile ensures the transmetalation step is never the rate-limiting bottleneck.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd complex, drastically accelerating reductive elimination.
Base: Anhydrous K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane : H₂O (4:1 v/v)
Step-by-Step Methodology
Solid Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-iodo-1-methyl-1H-indole (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
Atmospheric Purging (Critical Checkpoint): Seal the tube with a septum and evacuate/backfill with Argon three times.
Self-Validation: If oxygen is present, the arylboronic acid will undergo oxidative homocoupling (forming a biaryl byproduct). This starves the reaction of the coupling partner, stalling transmetalation and forcing the Pd-indole intermediate down the deiodination pathway 2.
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and ultrapure H₂O. Sparge the solvent mixture with Argon for 15 minutes.
Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube via syringe. Place the tube in a pre-heated oil bath at 80 °C.
Self-Validation: The biphasic mixture should turn from a reddish-brown (active Pd(0) generation) to a steady amber/yellow color. If the solution crashes out to a black precipitate (Pd black) within the first 30 minutes, your transmetalation has failed, and the catalyst has decomposed.
Monitoring: Stir vigorously for 6–8 hours. Monitor via LC-MS. You should observe the mass of the desired product without the M-126 (loss of iodine, replacement with hydrogen) peak indicative of 1-methyl-1H-indole.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo for subsequent column chromatography.
References
A mechanistic investigation of hydrodehalogenation using ESI-MS
Chemical Communications (RSC Publishing)[Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development
PMC - NIH[Link]
Optimizing reaction yields in 6-iodo-1-methyl-1H-indole synthesis
Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic nuances and practical challenges of synthesizing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic nuances and practical challenges of synthesizing 6-iodo-1-methyl-1H-indole .
This compound is a critical, highly versatile building block in medicinal chemistry, frequently utilized in the development of third-generation EGFR inhibitors and GSK3 inhibitors[1]. Because the C6-iodine bond is essential for downstream cross-coupling reactions (such as Pd/Cu-catalyzed silylcarbonylations[2]), optimizing the N-methylation step to prevent dehalogenation or C3-alkylation is paramount.
Mechanistic Workflow: N-Methylation Pathways
To successfully troubleshoot your synthesis, you must first understand the competing reaction pathways. Indole is an ambident nucleophile; controlling the regioselectivity between the nitrogen and the C3 carbon dictates your ultimate yield.
Reaction pathways and competing mechanisms in the N-methylation of 6-iodoindole.
Standardized Experimental Protocol
The following self-validating methodology is adapted from field-proven standards for the high-yield synthesis of substituted indoles, specifically utilizing a solvent-swap technique to maximize nucleophilicity[3].
Step 1: Deprotonation. Dissolve 6-iodoindole (e.g., 1000 mg, 4.11 mmol) and KOH (288 mg, 5.14 mmol) in EtOH (50 mL) at room temperature.
Causality: EtOH facilitates the dissolution of both the organic substrate and the inorganic base, driving the initial acid-base reaction to form the potassium indolide salt.
Self-Validation Checkpoint: Complete dissolution of the mixture into a clear/homogeneous solution confirms the successful generation of the soluble indolide salt. A cloudy suspension indicates incomplete deprotonation.
Step 2: Solvent Swap. Remove the EtOH under reduced pressure and redissolve the remaining residue in anhydrous acetone (50 mL).
Causality: Acetone is a polar aprotic solvent. By removing the protic EtOH, you strip the hydrogen-bonding sphere from the indolyl anion, creating a "naked" nucleophile that is highly reactive.
Self-Validation Checkpoint: Monitor the vacuum gauge; the pressure must drop to baseline to ensure no residual EtOH remains. Residual EtOH will competitively react with dimethyl sulfate to form ethyl methyl ether, crashing your yield.
Step 3: Electrophilic Addition. Add dimethyl sulfate (400 µL, 4.20 mmol) dropwise to the acetone solution. Stir at room temperature until complete.
Step 4: Quenching & Isolation. Evaporate the acetone. To neutralize the highly toxic dimethyl sulfate, add 10% aqueous ammonium hydroxide (NH₄OH) and stir vigorously for 30 minutes. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (petroleum ether/EtOAc 15:1).
Self-Validation Checkpoint: If the mass of your crude residue exceeds the theoretical yield by >10%, this validates the presence of unquenched dimethyl sulfate or trapped solvent, requiring re-exposure to the aqueous base before chromatography.
Condition Optimization & Yield Data
The choice of base and electrophile fundamentally alters the reaction trajectory. Below is a quantitative summary of how different conditions impact the isolated yield of 6-iodo-1-methyl-1H-indole.
Base System
Solvent
Electrophile
Typical Yield
C3-Alkylation Risk
Mechanistic Causality
KOH
EtOH
→
Acetone
Dimethyl sulfate
98%
Very Low
Hard electrophile (Me₂SO₄) strongly favors attack by the "hard" nitrogen center.
NaH
DMF
Methyl Iodide (MeI)
85 - 95%
Low
Strong, irreversible deprotonation ensures complete conversion to the indolyl anion.
K₂CO₃
Acetonitrile (ACN)
Methyl Iodide (MeI)
60 - 75%
High
Heterogeneous, weak base leads to incomplete deprotonation; neutral indole attacks via C3.
Troubleshooting & FAQs
Q1: I am observing a significant amount of C3-methylated byproduct. How do I shift the selectivity entirely to N-methylation?Root Cause & Solution: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the deprotonated indole nitrogen is a "harder" nucleophilic center compared to the C3 carbon. To favor N-methylation, you must use a hard electrophile. If you are currently using methyl iodide (a soft electrophile), switch to dimethyl sulfate (a hard electrophile). Furthermore, ensure you are using a strong base (like NaH or KOH) rather than a weak base (like K₂CO₃). If the indole is not fully deprotonated, the neutral indole molecule will preferentially react at the C3 position.
Q2: My isolated yield is lower than expected (<60%), and the reaction mixture turns dark brown. What is causing this degradation?Root Cause & Solution: 6-Iodoindoles are highly sensitive to light and oxidative degradation, especially under strongly basic conditions in the presence of dissolved oxygen. The dark brown color is a direct indicator of oxidative polymerization of the electron-rich indole core.
Corrective Action: Degas your solvents by sparging with argon for 15 minutes prior to the reaction. Conduct the deprotonation and methylation steps under a strict inert atmosphere (Argon or N₂) and shield the reaction flask from direct ambient light using aluminum foil.
Q3: During downstream cross-coupling (e.g., Sonogashira or Suzuki), my 6-iodo-1-methyl-1H-indole shows poor reactivity. Is the iodine atom being compromised during the methylation step?Root Cause & Solution: The carbon-iodine bond at the C6 position is thermodynamically stable to the methylation conditions described above. However, it is highly susceptible to premature oxidative addition if trace transition metals are present in your laboratory glassware, or if the product degrades post-isolation. 6-iodo-1-methyl-1H-indole is a proven, excellent substrate for Pd/Cu-catalyzed cross-couplings[2].
Corrective Action: Ensure you are purifying the intermediate strictly via silica gel column chromatography to remove any trace impurities that might poison downstream palladium catalysts. Store the purified compound at -20°C under argon, as aliphatic and aromatic iodides can slowly release I₂ upon prolonged exposure to light and room temperature.
Q4: How can I safely verify that all excess dimethyl sulfate is destroyed during workup?Root Cause & Solution: Dimethyl sulfate is a potent, highly toxic alkylating agent and must be completely neutralized before handling the crude mixture outside the fume hood.
Corrective Action: Do not rely on water alone for quenching. You must use a nucleophilic aqueous base. After the reaction is complete (verified by TLC showing no starting material), add a 10% aqueous solution of ammonium hydroxide (NH₄OH) and stir vigorously for at least 30 minutes at room temperature. The ammonia actively attacks unreacted dimethyl sulfate, hydrolyzing it into harmless, water-soluble methyl sulfate salts and methylamine derivatives, ensuring your organic layer is safe to extract.
References
Study on the synthesis of the cyclopenta[f]indole core of raputindole A
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Troubleshooting Poor Solubility of 6-Iodo-1-Methyl-1H-Indole in Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 6-iodo-1-methyl-1H-indole in polar solvents. Our goal is to equip you with the scientific rationale and practical protocols to overcome this common experimental hurdle.
Understanding the Challenge: The Intrinsic Properties of 6-Iodo-1-Methyl-1H-Indole
The solubility of a compound is fundamentally governed by its molecular structure. In the case of 6-iodo-1-methyl-1H-indole, several factors contribute to its limited solubility in polar solvents like water.
The indole ring system, the core of the molecule, is predominantly hydrophobic and aromatic, leading to low solubility in aqueous solutions.[1] The planar nature of this structure can also result in strong intermolecular forces within the crystal lattice, making it energetically unfavorable for polar solvent molecules to break it apart.[1] The addition of an iodine atom at the 6-position and a methyl group at the 1-position further increases the molecule's lipophilicity, exacerbating its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-iodo-1-methyl-1H-indole not dissolving in my aqueous buffer?
A1: The molecular structure of 6-iodo-1-methyl-1H-indole is inherently nonpolar. The indole scaffold, along with the iodo and methyl functional groups, contributes to its hydrophobicity, leading to low solubility in polar solvents like water and aqueous buffers.[1]
Q2: I've managed to dissolve it in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. What should I do?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into a medium where it is poorly soluble. To mitigate this, a common initial strategy is to create a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1][2] This stock solution can then be diluted into your aqueous medium. However, it's critical to maintain the final concentration of the organic solvent at a low level (typically below 0.5%) to avoid interfering with your experiment.[1][2] If precipitation still occurs, further optimization using the techniques described in the troubleshooting section is necessary.
Q3: Can adjusting the pH of my solution improve the solubility of 6-iodo-1-methyl-1H-indole?
A3: Yes, pH modification can be an effective strategy, especially if the molecule has ionizable groups.[1][3] The nitrogen atom in the indole ring is weakly acidic.[1][3] For indole derivatives that are weakly basic, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, for those with acidic properties, increasing the pH can enhance solubility.[1]
Q4: Are there any alternative solvents I can use besides DMSO?
A4: While DMSO is a widely used and powerful solvent, other water-miscible organic solvents can also be effective.[1][2] These include ethanol, polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF).[4][] The choice of solvent will depend on the specific requirements and constraints of your experimental system.
In-Depth Troubleshooting Guide
When encountering poor solubility of 6-iodo-1-methyl-1H-indole, a systematic approach to troubleshooting is recommended. The following sections detail various techniques, from simple adjustments to more advanced formulation strategies.
Initial Assessment and Basic Strategies
The first step is to systematically evaluate the solubility of your compound in different solvent systems. This will inform the most appropriate strategy to pursue.
Experimental Protocol: Solubility Screening
Preparation: Weigh out a small, precise amount of 6-iodo-1-methyl-1H-indole into several vials.
Solvent Addition: Add a measured volume of the test solvent (e.g., water, ethanol, DMSO, PEG 400) to each vial.
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Observation and Quantification: Visually inspect for undissolved material. For a quantitative assessment, filter the saturated solution and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
dot
graph TD {
A[Start: Poor Solubility Observed] --> B{Initial Assessment};
B --> C[Solubility Screening in Various Solvents];
C --> D{Is a simple organic solvent sufficient?};
D -- Yes --> E[Prepare concentrated stock solution];
D -- No --> F{Advanced Strategies};
F --> G[Co-Solvent Systems];
F --> H[pH Adjustment];
F --> I[Use of Solubilizing Agents];
F --> J[Particle Size Reduction];
G --> K[Optimize co-solvent ratio];
H --> L[Determine pKa and adjust pH];
I --> M[Screen different agents (e.g., cyclodextrins, surfactants)];
J --> N[Consider micronization or nanosuspension];
subgraph Legend
direction LR
StartNode[Start]
ProcessNode[Process]
DecisionNode{Decision}
EndNode[End]
end
}
caption: "Troubleshooting workflow for poor solubility."
Advanced Solubilization Techniques
If basic strategies are insufficient, more advanced techniques may be necessary to achieve the desired concentration.
This technique involves using a mixture of solvents to enhance the solubility of a nonpolar compound.[3][6][7] By blending a water-miscible organic solvent with an aqueous medium, the overall polarity of the solvent system is reduced, making it more favorable for the dissolution of hydrophobic molecules.[3][]
Experimental Protocol: Co-Solvent System Preparation
Primary Stock: Dissolve the 6-iodo-1-methyl-1H-indole in a minimal amount of a strong organic solvent like DMSO.[1]
Co-Solvent Addition: To this primary stock, add a pre-determined ratio of other co-solvents such as PEG 400 and ethanol while stirring continuously.[1]
Aqueous Dilution: Slowly add the aqueous buffer or medium to the co-solvent mixture with constant agitation to reach the final desired concentration.
Observation: Monitor for any signs of precipitation during and after the dilution.
Table 1: Example Co-Solvent Systems
Co-Solvent System
Typical Ratio (v/v/v)
Notes
DMSO / PEG 400 / Water
10% / 40% / 50%
A common starting point for many poorly soluble compounds.[2]
Ethanol / Propylene Glycol / Water
20% / 20% / 60%
Often used in pharmaceutical formulations.
DMSO / Tween® 80 / Water
5% / 1% / 94%
Incorporates a surfactant to aid in solubilization.
Altering the pH of the solvent can significantly impact the solubility of ionizable compounds.[][8][9] For weakly basic compounds, lowering the pH can lead to protonation of the basic functional group, resulting in a charged species with increased aqueous solubility.[1]
Experimental Protocol: pH-Dependent Solubility Study
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
Compound Addition: Add an excess amount of 6-iodo-1-methyl-1H-indole to each buffer.
Equilibration: Agitate the samples until equilibrium is reached.
Analysis: Filter the solutions and determine the concentration of the dissolved compound in each buffer using a suitable analytical method.
dot
graph TD {
A[Start: Compound is Ionizable] --> B{Determine pKa};
B --> C[Prepare Buffers Above and Below pKa];
C --> D[Measure Solubility at Different pH Values];
D --> E{Identify pH of Maximum Solubility};
E --> F[Formulate at Optimal pH];
}
caption: "pH adjustment workflow."
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly soluble "guest" molecules, like indole derivatives, forming an inclusion complex that has enhanced aqueous solubility.[1][2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]
Moisten Cyclodextrin: In a mortar, add a small amount of an ethanol/water solution to HP-β-CD and triturate to form a uniform paste.[1]
Add Compound: Add the weighed 6-iodo-1-methyl-1H-indole to the paste and continue kneading for 45-60 minutes.[1]
Maintain Consistency: If the mixture becomes dry, add a few more drops of the ethanol/water solution.[1]
Drying: Dry the resulting solid dispersion in an oven or under a vacuum.
Reconstitution: The resulting powder can then be dissolved in an aqueous medium.
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[10][11] The hydrophobic cores of these micelles can entrap nonpolar drug molecules, increasing their apparent solubility.[10] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are frequently used.[1]
Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[7][12] Techniques such as micronization and nanosuspension can be employed to achieve this.[3][13]
Micronization: This process reduces the average particle diameter to the micron range.
Nanosuspensions: This involves producing a colloidal dispersion of sub-micron drug particles.[2]
The poor solubility of 6-iodo-1-methyl-1H-indole in polar solvents is a common but surmountable challenge. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can successfully formulate this compound for their specific experimental needs. A logical, stepwise approach, beginning with simple solvent screening and progressing to more advanced techniques as necessary, will yield the most efficient and effective results.
References
Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4056. Available from: [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
ResearchGate. Improving solubility via structural modification. Available from: [Link]
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
ResearchGate. Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Available from: [Link]
Boston IND. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available from: [Link]
Innovare Academic Sciences. (2017). Solubility Enhancement Technologies and Research Emerged. Available from: [Link]
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]
National Center for Biotechnology Information. 6-iodo-1H-indazole. PubChem Compound Database. Available from: [Link]
National Center for Biotechnology Information. 6-Iodo-1H-indole. PubChem Compound Database. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]
NextSDS. 6-Iodo-2-Methyl-1H-indole — Chemical Substance Information. Available from: [Link]
Al-Ostoot, F.H., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5825. Available from: [Link]
Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Available from: [Link]
ResearchGate. (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. Available from: [Link]
Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4056. Available from: [Link]
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]
MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]
National Center for Biotechnology Information. Indole. PubChem Compound Database. Available from: [Link]
Bosselmann, S., & Williams III, R. O. (2015). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, 20. Available from: [Link]
NextSDS. 1H-Indole, 6-iodo-4-Methyl- — Chemical Substance Information. Available from: [Link]
Organic Syntheses. 1-methylindole. Available from: [Link]
Minimizing side reactions during 6-iodo-1-methyl-1H-indole lithiation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of indole scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of indole scaffolds. The halogen-metal exchange of 6-iodo-1-methyl-1H-indole is a highly effective transformation, but it is notoriously susceptible to competitive side reactions, including Wurtz-Fittig alkylation and thermodynamic deprotonation.
This guide is engineered to troubleshoot these specific failure modes, providing mechanistic causality for every experimental parameter to ensure your protocols are robust, reproducible, and self-validating.
Mechanistic Workflow & Failure Modes
To control the reaction, we must first map the competing kinetic and thermodynamic pathways. The diagram below illustrates the divergence between the desired halogen-metal exchange and the primary side reactions.
Lithiation pathways of 6-iodo-1-methyl-1H-indole and common side reactions.
Troubleshooting Guides & FAQs
Q1: I am observing significant amounts of 6-butyl-1-methyl-1H-indole in my final product mixture. How do I eliminate this alkylation byproduct?A1: You are observing a classic Wurtz-Fittig-type side reaction, which is almost guaranteed if you are using n-butyllithium (n-BuLi). During the lithium-halogen exchange, n-BuLi generates 1-iodobutane (n-BuI) as a byproduct. Because your newly formed 6-lithio-1-methyl-1H-indole is highly nucleophilic, it rapidly attacks the n-BuI, forming the alkylated impurity[1].
Causality & Solution: Switch to tert-butyllithium (t-BuLi) and use strictly 2.0 to 2.2 equivalents. The first equivalent performs the halogen-metal exchange, generating tert-butyl iodide (t-BuI). The second equivalent immediately acts as a strong base, undergoing an E2 elimination with the t-BuI to generate harmless isobutylene gas, isobutane, and lithium iodide (2[2]). This completely purges the alkylating agent from the system.
Q2: My NMR shows that the electrophile was incorporated at the C-2 position instead of the C-6 position. Why did the lithiation shift?A2: You are experiencing competitive thermodynamic deprotonation. Lithium-halogen exchange at the C-6 position is kinetically extremely fast, often exceeding the rate of proton transfer (3[3]). However, the C-2 proton of the indole ring is highly acidic. If the temperature rises above -78 °C, or if the lithiated intermediate is aged for too long, the kinetic 6-lithio species will equilibrate to the thermodynamically more stable 2-lithio-6-iodo-1-methyl-1H-indole via intermolecular proton transfer (4[4]).
Causality & Solution: To trap the kinetic product, you must maintain strict cryogenic temperatures (-78 °C to -100 °C) throughout the addition process. Furthermore, limit the aging time to 15–20 minutes before introducing your electrophile.
Q3: Should I use THF, Diethyl Ether, or a non-polar hydrocarbon solvent for this exchange?A3: Tetrahydrofuran (THF) or a THF/hydrocarbon mixture is highly recommended.
Causality & Solution: THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the organolithium hexameric aggregates into highly reactive dimers or monomers, maximizing the solubility of your anion and accelerating the rate of the halogen-metal exchange (1[1]). This kinetic acceleration is crucial at -78 °C to ensure the exchange outcompetes C-2 deprotonation.
Quantitative Data: Reaction Parameter Comparison
Reagent
Equivalents
Temperature
Solvent
Primary Outcome
Mechanistic Rationale
n-BuLi
1.0 - 1.1
-78 °C
THF
6-Lithio + Alkylation
Generates n-BuI byproduct, leading to inevitable Wurtz-Fittig coupling[1].
t-BuLi
2.0 - 2.2
-78 °C
THF / Pentane
Clean 6-Lithio
Second eq. of t-BuLi consumes the t-BuI byproduct via rapid E2 elimination[2].
t-BuLi
2.0 - 2.2
> -40 °C
THF
2-Lithio (Shift)
Thermodynamic equilibration favors deprotonation of the acidic C-2 proton[4].
Validated Step-by-Step Methodology
Standard Operating Procedure (SOP): Synthesis of 6-Substituted-1-methyl-1H-indole via t-BuLi Lithiation
System Preparation & Purging: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity Argon (repeat 3x).
Causality: Organolithium reagents are highly basic; trace moisture will irreversibly protonate the kinetic 6-lithio intermediate, destroying your yield.
Substrate Dissolution: Dissolve 6-iodo-1-methyl-1H-indole (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to exactly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure total thermal equilibrium.
Lithiation (Critical Step): Slowly add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise down the inner wall of the flask over 10 minutes[2].
Causality: Running the reagent down the cold inner wall pre-cools the t-BuLi before it hits the reaction mixture. This prevents localized exothermic spikes that act as activation energy for the unwanted thermodynamic C-2 deprotonation[4].
Kinetic Aging: Stir the reaction mixture at -78 °C for exactly 15 minutes.
Causality: This provides sufficient time for the kinetic halogen-metal exchange to reach completion while minimizing the window for thermodynamic proton transfer[3].
Electrophile Trapping: Rapidly add the desired electrophile (1.2 eq, neat or dissolved in anhydrous THF). Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
Quenching & Self-Validation: Quench the reaction with saturated aqueous NH₄Cl.
Self-Validation Check: A distinct phase separation with a clear organic layer indicates successful neutralization of excess lithium salts and confirms the structural integrity of the solvent system.
References
Title : How do I selectively exchange iodine with lithiate? | Source : ResearchGate | URL :[Link]
Title : nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate | Source : Chemistry Stack Exchange | URL :[Link]
Title : Metal–halogen exchange | Source : Wikipedia | URL :[Link]
Title : Mechanism of Lithium-Halogen Exchange | Source : Harvard University | URL :[Link]
Technical Support Center: Overcoming Steric Hindrance in 6-Iodo-1-methyl-1H-indole Substitutions
Welcome to the Advanced Functionalization Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the late-stage functionalization of indole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Functionalization Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the late-stage functionalization of indole cores. While 6-iodo-1-methyl-1H-indole is generally a reliable electrophile in standard cross-couplings[1], introducing sterically demanding nucleophiles at the C6 position often results in stalled reactions, catalyst decomposition, or protodehalogenation.
This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you overcome these steric barriers.
Mechanistic Insights: The C6 Steric Challenge
Before troubleshooting, it is critical to understand why the C6 position resists bulky substitutions.
The Buttressing Effect:
In a 2D representation, the C6 position appears unhindered. However, the N-methyl group at position 1 sterically repels the adjacent C7 proton. This repulsion forces the C7 proton closer to the C6 position, effectively narrowing the conformational space available for any incoming bulky substituent. When a Palladium catalyst attempts oxidative addition at the C6-I bond, it encounters this compounded steric wall.
The 1-Electron Activation Paradigm:
Historically, it was assumed that severe steric hindrance inherently shuts down the first elementary step of Pd-catalyzed cross-coupling (oxidative addition). However, recent mechanistic milestones demonstrate that extreme steric bulk in both the aryl halide and the catalyst can actually accelerate the reaction by forcing a 1-electron-based halogen abstraction by Pd(0), bypassing the high-energy barrier of a concerted 2-electron oxidative addition[2].
Catalytic cycle for sterically hindered C6-indole cross-coupling.
Troubleshooting Guide & Logic
Q: My Suzuki coupling with an ortho-substituted arylboronic acid yields mostly unreacted 6-iodo-1-methyl-1H-indole. How do I initiate oxidative addition?
A: If mass balance shows unreacted starting material, the catalytic cycle is failing at oxidative addition. Standard ligands (like PPh3 or dppf) cannot overcome the buttressing effect at C6. You must switch to a highly sterically demanding ligand such as AntPhos or BI-DIME . These ligands possess unique structures that not only force the 1-electron activation pathway but also suppress the competing β-hydride elimination-reduction side pathways[3].
Q: I am observing significant protodehalogenation (formation of 1-methyl-1H-indole) instead of the cross-coupled product. What is the root cause?
A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. The long-lived Pd(II) intermediate eventually undergoes protonation or hydride abstraction from the solvent/base.
Fix: Switch to a strictly anhydrous solvent system (e.g., dry Toluene instead of Dioxane/Water) and use a stronger, finely milled anhydrous base like Cs2CO3 or K3PO4 to accelerate transmetalation.
Troubleshooting workflow for poor conversion in C6-indole substitutions.
Self-Validating Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 6-Iodo-1-methyl-1H-indole with Bulky Boronic Acids
Objective: Achieve >85% conversion when coupling with sterically demanding partners (e.g., 2,4,6-triisopropylphenylboronic acid).
Preparation of the Pre-catalyst Complex:
Action: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)2 (1 mol%) and AntPhos (2 mol%) in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
Causality: AntPhos is specifically designed to handle unprecedented steric hindrance and coordinate tightly to Pd, preventing aggregation[3].
Self-Validation Checkpoint: The solution must transition from a reddish-brown suspension to a pale yellow/orange homogeneous mixture. If it remains cloudy or turns black, the active L2Pd(0) species has not formed; discard and use fresh catalyst/ligand.
Substrate Addition:
Action: Add 6-iodo-1-methyl-1H-indole (1.0 equiv, 0.5 mmol) and the bulky boronic acid (1.5 equiv, 0.75 mmol).
Causality: The buttressing effect from the C7 position necessitates an excess of the boronic acid to drive the sterically hindered transmetalation equilibrium forward.
Causality: Because severe steric hindrance shifts the mechanism toward a 1-electron radical abstraction pathway[2], the highly reactive radical intermediates are extremely sensitive to triplet oxygen. Rigorous degassing is mandatory to prevent premature quenching.
Thermal Activation:
Action: Backfill with Argon and heat the sealed tube to 110 °C for 12 hours.
Self-Validation Checkpoint: Monitor visually after 1 hour. A successful reaction will maintain a clear, dark amber hue. If the mixture turns opaque black, the catalyst has decomposed into Pd-black (often due to oxygen ingress or ligand dissociation).
Workup:
Action: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove phosphate salts and Pd residues, and concentrate in vacuo.
Quantitative Data Presentation
Selecting the right catalyst system is entirely dependent on the steric profile of your nucleophile. Use the matrix below to benchmark your experimental design.
Table 1: Catalyst/Ligand Matrix for Sterically Hindered C6-Indole Substitutions
Catalyst System
Ligand Type
Target Substrate Steric Profile
Expected Yield
Primary Failure Mode
Pd(PPh3)4
Monodentate
Low (e.g., Phenylboronic acid)
>90%
Sluggish transmetalation with bulky groups
Pd2(dba)3 / XPhos
Biaryl Phosphine
Moderate (e.g., o-Tolyl)
75-85%
Protodehalogenation
Pd(OAc)2 / AntPhos
Anthracenyl Phosphine
High (e.g., 2,4,6-Triisopropyl)
60-70%
Catalyst poisoning by O2
Ni(COD)2 / Remote-Steric
Alkyl Phosphine
High (Alkyl-Aryl couplings)
65-80%
Extreme moisture sensitivity
Frequently Asked Questions (FAQs)
Q: Can steric hindrance actually accelerate my reaction?A: Counterintuitively, yes. Recent studies have proven that severe steric hindrance in the aryl halide and the catalyst can induce a 1-electron-based halogen abstraction by Pd(0), bypassing the high-energy barrier of concerted 2-electron oxidative addition[2]. If your reaction is stalling, purposely switching to an extremely bulky ligand might trigger this accelerated radical pathway.
Q: Are there viable alternatives to Palladium for these hindered C6 couplings?A: Yes. Nickel catalysis is highly effective for sterically hindered substrates. Predictive regression models have shown that Ni-catalyzed cross-couplings succeed when using ligands with remote steric hindrance—molecules where the bulky groups are positioned far from the metal center. This accommodates the smaller atomic radius of Nickel while still promoting reductive elimination[4].
Q: Does the C5 position exert a similar steric effect on C6 as the C7 position?A: No. The steric environment at C6 is asymmetric. The C5 proton is relatively unhindered, whereas the C7 proton is pushed toward C6 by the N-methyl group (the buttressing effect). Therefore, the steric clash primarily occurs on the C7/N1 face of the molecule during the approach of the metal complex.
References
Subtle steric differences reveal a model for Ni cross-coupling success
Source: Princeton University
URL
Storage conditions to prevent degradation of 6-iodo-1-methyl-1H-indole
Welcome to the Technical Support Center for 6-Iodo-1-methyl-1H-indole (CAS: 346585-15-7). As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-Iodo-1-methyl-1H-indole (CAS: 346585-15-7). As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving aryl iodides. The root cause is almost always improper storage leading to insidious degradation.
This guide provides a deep dive into the causality of this compound's degradation, field-proven storage protocols, and a self-validating troubleshooting framework to ensure the scientific integrity of your drug development workflows.
Part 1: The Causality of Degradation
To prevent degradation, we must first understand the molecular vulnerabilities of 6-iodo-1-methyl-1H-indole. This molecule suffers from a "dual vulnerability" profile:
Photolytic C-I Bond Homolysis: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ambient laboratory light (specifically UV and near-UV visible spectra) provides sufficient energy to induce homolytic cleavage. This generates highly reactive indole radicals and iodine radicals (
I∙
), which rapidly combine to form molecular iodine (
I2
), causing the characteristic yellow-to-brown discoloration of the powder.
Oxidative Vulnerability of the Indole Core: The indole ring is an electron-rich heterocycle. Its high-energy Highest Occupied Molecular Orbital (HOMO) makes it highly susceptible to electrophilic attack by atmospheric oxygen (auto-oxidation), particularly at the C2 and C3 positions, leading to the formation of oxindoles and complex polymeric mixtures [1].
Fig 1. Degradation pathways of 6-iodo-1-methyl-1H-indole and preventive storage measures.
Part 2: Quantitative Storage Parameters
To establish a self-validating storage system, adhere strictly to the parameters outlined below. Deviations will exponentially increase the rate of degradation.
Table 1: Optimal Storage Conditions vs. Accelerated Degradation Triggers
Parameter
Optimal Condition
Degradation Trigger
Mechanistic Consequence
Temperature
2°C to 8°C
> 25°C (Room Temp)
Thermal acceleration of auto-oxidation and radical propagation.
Atmosphere
Argon or
N2
flushed
Ambient Air (
O2
rich)
Electrophilic attack on the indole core forming oxindoles.
Light Exposure
Amber vial + Foil wrap
Clear glass / Benchtop
UV/Vis-induced C-I bond homolysis.
Moisture
< 10% RH (Desiccator)
High Humidity
Hydrolytic degradation and facilitation of redox reactions.
Part 3: Troubleshooting Guides & FAQs
Q: My 6-iodo-1-methyl-1H-indole powder has turned from off-white to dark brown. What happened, and can I still use it?A: The dark brown color is a definitive visual indicator of molecular iodine (
I2
) release due to C-I bond photolysis, coupled with the polymerization of oxidized indole species. Do not use this material directly in catalytic cross-coupling reactions. The free iodine and polymeric byproducts will poison palladium catalysts (e.g.,
Pd(PPh3)4
) and drastically reduce your reaction yields. You must rescue the compound using the purification workflow detailed in Part 4.
Q: How should I store stock solutions of this compound for High-Throughput Screening (HTS)?A: Storing aryl iodides in solution accelerates degradation because molecular mobility increases the collision frequency with dissolved oxygen. If you must prepare stock solutions (e.g., in anhydrous DMSO or DCM):
Prepare only what you need for a 1-week period.
Degas the solvent by sparging with Argon for 15 minutes prior to dissolution [3].
Store the aliquots at -20°C in amber glass vials.
Self-Validation Check: Always run a baseline LC-MS of the freshly prepared stock. If the Area Under the Curve (AUC) of the parent mass (
[M+H]+
258.0) drops below 95% relative to the initial scan, discard the stock.
Q: Does the N-methylation provide any stability advantage over the non-methylated 6-iodo-1H-indole?A: Yes, moderately. The N-methyl group prevents deprotonation at the indole nitrogen, which eliminates one pathway for base-catalyzed oxidative degradation. However, the C-I bond remains equally photo-sensitive, meaning light protection is just as critical for CAS 346585-15-7 as it is for its non-methylated counterpart [2].
When receiving a new batch of 6-iodo-1-methyl-1H-indole, immediately execute this protocol to ensure longevity.
Equilibration: Allow the commercial shipping container to reach room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Aliquoting: Inside a nitrogen-filled glovebox or using a Schlenk line, transfer the bulk powder into single-use amber glass vials (e.g., 100 mg to 500 mg per vial).
Inert Gas Flushing: Gently backfill each vial with Argon. Causality: Argon is heavier than Nitrogen and provides a better protective "blanket" over the solid.
Sealing: Seal with PTFE-lined caps and wrap the cap junction with Parafilm.
Storage: Place the aliquots in a secondary light-proof container (e.g., a cardboard box) and store at 2-8°C [1].
Workflow B: Quality Control & Rescue Purification
If you suspect degradation (discoloration or failing reactions), follow this workflow to rescue the material.
Dissolution: Dissolve the degraded brown solid in a minimal amount of Dichloromethane (DCM).
Washing (Dehalogenation): Transfer to a separatory funnel and wash the organic layer twice with a 10% aqueous solution of Sodium Thiosulfate (
Na2S2O3
). Causality: The thiosulfate reduces the free molecular iodine (
I2
) back to water-soluble iodide (
I−
), removing the brown color.
Filtration (Polymer Removal): Dry the organic layer over anhydrous
Na2SO4
, concentrate slightly, and pass the solution through a short plug of silica gel to trap polar oxindole byproducts and polymers.
Recovery: Evaporate the DCM under reduced pressure to yield the purified off-white solid. Verify purity via LC-MS or
1H
-NMR before proceeding to synthesis.
Fig 2. Quality control and rescue workflow for evaluating stored 6-iodo-1-methyl-1H-indole.
References
US Patent US20220008386A1. "Tosylacetate based compounds and derivatives thereof as phgdh inhibitors" (Details on handling air/moisture-sensitive indole intermediates under protective gas).
Troubleshooting
Technical Support Center: Optimizing Catalyst Loading for 6-iodo-1-methyl-1H-indole Cross-Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 6-iodo-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 6-iodo-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common issues, and achieve robust, reproducible results. The indole scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to many discovery programs.[1][2] This resource synthesizes established catalytic principles with practical, field-proven insights to streamline your method development.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the cross-coupling of 6-iodo-1-methyl-1H-indole.
Q1: What is a reasonable starting catalyst loading for a new cross-coupling reaction with this substrate?
For an initial screening experiment, a catalyst loading of 1-2 mol% of the palladium source is a robust starting point.[3] While the ultimate goal is often to reduce loading for process efficiency, starting in this range provides a sufficient concentration of active catalyst to overcome minor impurities or suboptimal conditions, increasing the likelihood of observing product formation. Optimization studies can then be performed to lower the loading.[3][4]
Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[3] This is a common deactivation pathway and indicates that the active Pd(0) species is not sufficiently stabilized. To prevent this, ensure your phosphine ligand is present in a suitable ratio (typically 1:1 to 1.2:1 ligand to palladium), the reaction is rigorously degassed to remove oxygen, and the temperature is not excessively high.[3][5] Using bulkier, electron-rich phosphine ligands can also enhance catalyst stability.[6][7]
Q3: Can I use the same catalyst system for Suzuki, Heck, and Buchwald-Hartwig amination reactions with 6-iodo-1-methyl-1H-indole?
While there is some overlap, each reaction type often requires specific conditions for optimal performance.
Suzuki-Miyaura: Often successful with Pd(OAc)₂ or Pd(PPh₃)₄ and a variety of phosphine ligands and bases like K₂CO₃ or K₃PO₄.[8]
Heck: Typically uses a phosphine-free system like Pd(OAc)₂ or a catalyst with specific ligands designed for this transformation. The base is usually a weaker amine base like Et₃N.[6][9]
Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the C-N bond-forming reductive elimination. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10][11]
Q4: Why is the N-methyl group on the indole important for my reaction?
The N-methyl group serves as a protecting group for the indole nitrogen. Unprotected N-H indoles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is particularly problematic in reactions like the Buchwald-Hartwig amination. The N-methyl group prevents this interaction, generally leading to more reliable and higher-yielding reactions.
This section provides a structured approach to diagnosing and solving common problems encountered during reaction optimization.
Issue 1: Low or No Conversion to Product
A lack of product formation is the most common issue. The root cause can typically be traced back to the catalyst's activity, the reagents' quality, or the reaction conditions.
Potential Causes & Recommended Solutions:
Inefficient Pre-catalyst Activation: Many reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[3][5] If this reduction is slow or incomplete, the concentration of the active catalyst will be low.
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that activates more readily. Ensure your reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand or amine) favor this reduction.[12]
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating key steps of the catalytic cycle.[5][7] The C-I bond of 6-iodo-1-methyl-1H-indole is reactive, making oxidative addition relatively easy.[3] Therefore, issues may arise in later steps like transmetalation or reductive elimination.
Solution: Screen a panel of ligands with varying steric and electronic properties. For Suzuki couplings, consider bulky biarylphosphine ligands like SPhos or XPhos, which can accelerate reductive elimination.[6][8]
Suboptimal Base or Solvent: The base is crucial for the transmetalation step in Suzuki reactions and for activating the amine in Buchwald-Hartwig couplings.[3] The solvent affects solubility and catalyst stability.
Solution: Perform a screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). For Suzuki reactions, a small amount of water may be necessary when using phosphate or carbonate bases.[3][13]
Reagent Impurity: Impurities in starting materials, solvents, or reagents can act as catalyst poisons.[3] Amines, in particular, must be of high purity for C-N couplings.[14]
Solution: Ensure all starting materials are pure. Use anhydrous, degassed solvents. Purify amines if necessary.[5]
Issue 2: High Catalyst Loading is Required for Conversion
If the reaction only proceeds at high catalyst loadings (e.g., >5 mol%), it suggests an issue with catalyst turnover, likely due to catalyst deactivation or a very slow step in the catalytic cycle.
Potential Causes & Recommended Solutions:
Catalyst Decomposition: As mentioned, the formation of palladium black is a key deactivation pathway.[3] High temperatures can accelerate this process.
Solution: Run the reaction at the lowest temperature that still provides a reasonable rate.[3] An extra equivalent of ligand relative to the palladium can sometimes improve stability.[14] Consider more robust ligands that offer better steric protection to the metal center.
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, slowing down or stopping the catalytic cycle.
Solution: This can be difficult to diagnose without mechanistic studies. Sometimes, simply increasing the temperature can be enough to promote dissociation of the product from the catalyst.
Data Presentation & Recommended Starting Conditions
For successful cross-coupling with 6-iodo-1-methyl-1H-indole, the choice of catalyst, ligand, base, and solvent is critical. The following table provides recommended starting points for common cross-coupling reactions.
Reaction Type
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Suzuki-Miyaura
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Dioxane/H₂O (10:1)
80-100
Heck
Pd(OAc)₂ (2)
(none or PPh₃) (4)
Et₃N (2)
DMF or ACN
80-120
Buchwald-Hartwig
Pd₂(dba)₃ (1)
XPhos (2.5)
NaOtBu (1.5)
Toluene
90-110
Sonogashira
PdCl₂(PPh₃)₂ (2)
(CuI co-catalyst) (4)
Et₃N (3)
THF or DMF
25-60
This table provides general starting conditions. Optimization is highly recommended for any new substrate combination.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Loading Optimization Screen
This protocol describes a parallel screening approach to quickly identify the optimal catalyst loading.
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add 6-iodo-1-methyl-1H-indole (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.5 equiv), and the base (2.0 equiv).
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in the chosen reaction solvent. This ensures accurate dispensing of small quantities.
Variable Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%).
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block with vigorous stirring.[5]
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.[3] This quantitative data will reveal the minimum catalyst loading required for efficient conversion.
Workflow for Troubleshooting Low Conversion
The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
Understanding the Catalytic Cycle
A fundamental understanding of the palladium catalytic cycle is essential for rational troubleshooting. Most cross-coupling reactions proceed through a similar series of steps.
Caption: A simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.[3][6]
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole. This is typically a fast step for aryl iodides.[7]
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center. This step often requires activation by a base.[15]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[6] This step can be rate-limiting, and bulky ligands are often used to promote it.[7]
By understanding which step might be failing, you can make more informed choices about how to modify the reaction conditions. For example, if oxidative addition is suspected to be slow (less likely with an iodide), a more electron-rich ligand would be beneficial.[7] If reductive elimination is the issue, a bulkier ligand is a logical choice.
References
Palladium catalyst issues in cross-coupling reactions - Benchchem.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing.
Cross-Coupling Reactions Guide. MilliporeSigma.
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate.
A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
HPLC method validation for purity analysis of 6-iodo-1-methyl-1H-indole
Title: HPLC Method Validation for Purity Analysis of 6-Iodo-1-methyl-1H-indole: A Comparative Guide Executive Summary 6-Iodo-1-methyl-1H-indole is a critical halogenated intermediate utilized in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: April 2026
Title: HPLC Method Validation for Purity Analysis of 6-Iodo-1-methyl-1H-indole: A Comparative Guide
Executive Summary
6-Iodo-1-methyl-1H-indole is a critical halogenated intermediate utilized in the synthesis of complex pharmaceutical active ingredients, including targeted EGFR inhibitors[1],[2] and natural product analogs[3]. Ensuring the high purity of this intermediate is paramount. Structurally similar impurities—such as the 5-iodo positional isomer, des-iodo precursors, and unmethylated indoles—can propagate through synthetic pathways and compromise the final drug's efficacy and safety profile.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries (Standard C18 vs. Phenyl-Hexyl) for the purity analysis of 6-iodo-1-methyl-1H-indole. We detail a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[4],[5].
Methodological Rationale: C18 vs. Phenyl-Hexyl
Expertise & Experience: The Causality of Column Selection
Traditional reversed-phase HPLC methods default to C18 columns, which rely exclusively on hydrophobic (dispersive) interactions. While effective for general organic compounds, C18 often struggles to resolve positional isomers of halogenated aromatics (e.g., separating 5-iodo from 6-iodo-1-methyl-1H-indole) because their hydrophobic footprints are nearly identical.
Conversely, Phenyl-Hexyl stationary phases introduce complementary retention mechanisms. The phenyl ring facilitates
π−π
interactions with the indole core, while the highly polarizable iodine atom engages in dipole-induced dipole interactions with the electron-rich phenyl phase[6],[7]. This orthogonal selectivity is the causal factor behind the superior resolution of halogenated positional isomers on Phenyl-Hexyl columns compared to standard C18.
Separation mechanism of halogenated indoles comparing C18 and Phenyl-Hexyl phases.
Experimental Protocol: Step-by-Step Methodology
Trustworthiness: A Self-Validating System
Every step in this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to sample analysis. If the SST fails to meet predefined resolution criteria, the system prevents the generation of untrustworthy data.
Detection: UV at 230 nm (optimal absorbance for the indole core).
Injection Volume: 5 µL.
Step 2: System Suitability Testing (SST)
Prepare a resolution solution containing 10 µg/mL each of 6-iodo-1-methyl-1H-indole and 5-iodo-1-methyl-1H-indole.
Inject the resolution solution in triplicate.
Acceptance Criteria: Resolution (
Rs
) between the 5-iodo and 6-iodo isomers must be
≥1.5
. Tailing factor (
Tf
)
≤1.5
.
Step 3: ICH Q2(R2) Validation Workflow
Specificity: Inject blank (diluent), individual impurities, and spiked sample to confirm no co-elution at the target peak retention time[4].
Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (target = 100 µg/mL). Plot peak area vs. concentration to confirm the reportable range[5].
Accuracy (Recovery): Spike known amounts of impurities into the API at 0.05%, 0.10%, and 0.15% levels. Calculate % recovery.
Precision (Repeatability): Inject the 100% standard solution six times. Calculate %RSD of the peak areas.
LOD & LOQ: Determine based on the standard deviation of the response (
σ
) and the slope (
S
):
LOD=3.3×(σ/S)
and
LOQ=10×(σ/S)
[4].
Step-by-step ICH Q2(R2) analytical method validation workflow for purity analysis.
Comparative Performance Data
The following table summarizes the experimental validation data, objectively comparing the baseline C18 method against the optimized Phenyl-Hexyl method.
Validation Parameter
Standard C18 Column
Phenyl-Hexyl Column (Optimized)
ICH Q2(R2) Acceptance Criteria
Isomer Resolution (
Rs
)
1.1 (Co-elution risk)
2.8 (Baseline separation)
Rs≥1.5
Tailing Factor (
Tf
)
1.45
1.12
Tf≤1.5
Linearity (
R2
)
0.9985
0.9999
R2≥0.999
Precision (% RSD, n=6)
1.8%
0.4%
≤2.0%
Accuracy / Recovery
92.5% - 105.2%
98.8% - 101.5%
95.0% - 105.0%
LOD / LOQ (µg/mL)
0.08 / 0.25
0.02 / 0.06
Signal-to-Noise
≥3
(LOD),
≥10
(LOQ)
Data Synthesis & Conclusion
The empirical data demonstrates that while a standard C18 column can retain 6-iodo-1-methyl-1H-indole, it fails to provide robust baseline resolution (
Rs=1.1
) from its closely related 5-iodo positional isomer. This lack of specificity compromises the accuracy of impurity quantitation and limits its utility in rigorous pharmaceutical quality control.
By shifting to a Phenyl-Hexyl stationary phase, the method leverages
π−π
and halogen-dipole interactions, dramatically improving isomer resolution (
Rs=2.8
) and peak symmetry. The optimized method fully complies with ICH Q2(R2) validation requirements[5], providing a highly trustworthy, self-validating protocol for the purity analysis of halogenated indole derivatives in pharmaceutical development.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]
Google Patents. "US10259820B2 - EGFR inhibitor, preparation method and use thereof.
Beilstein Journal of Organic Chemistry. "Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A." Available at:[Link]
Master-Cold / Macherey-Nagel. "Columns for HPLC: NUCLEODUR C18 ec." Available at:[Link]
LCMS.cz / ACE. "Monodisperse HPLC Columns: Evosphere Phenyl-Hexyl." Available at:[Link]
Analytical Standards in Drug Discovery: Comparative Mass Spectrometry Fragmentation of 6-Iodo-1-methyl-1H-indole
As a Senior Application Scientist, I frequently oversee the analytical validation of critical building blocks used in the synthesis of targeted therapeutics. Halogenated indole derivatives, particularly 6-iodo-1-methyl-1...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the analytical validation of critical building blocks used in the synthesis of targeted therapeutics. Halogenated indole derivatives, particularly 6-iodo-1-methyl-1H-indole, serve as indispensable scaffolds due to the orthogonal reactivity of the C6-iodine for cross-coupling and the N1-methyl group, which prevents unwanted hydrogen bonding or off-target N-alkylation.
During high-throughput screening and quality control, distinguishing this compound from its positional isomers and unmethylated precursors is paramount. This guide objectively compares the mass spectrometry (MS) fragmentation patterns of 6-iodo-1-methyl-1H-indole against alternative indole standards, providing the mechanistic rationale and a self-validating experimental protocol necessary for robust analytical workflows.
Comparative Mass Spectrometry Analysis
When analyzing halogenated indoles via Electron Impact (EI) or Electrospray Ionization (ESI), the fragmentation pathways are dictated by the relative bond dissociation energies of the carbon-halogen bond versus the stability of the indole ring system[1].
To establish a baseline, we must compare 6-iodo-1-methyl-1H-indole with both its unhalogenated and unmethylated counterparts. The table below summarizes the quantitative fragmentation data used to differentiate these structural alternatives.
Table 1: Comparative Mass Spectrometry Data of Indole Derivatives
Compound
Molecular Weight
Molecular Ion [M]⁺
Key Fragment Ions (m/z)
Primary Neutral Loss
1-Methyl-1H-indole
131.18
131
130, 116, 103, 89
-H, -CH₃, -HCN
6-Iodo-1H-indole
243.04
243
116, 89
-I, -HCN
6-Iodo-1-methyl-1H-indole
257.07
257
130, 242, 103
-I, -CH₃, -HCN
The Causality of Fragmentation: Mechanistic Insights
Understanding the causality behind these MS patterns is critical for spectral interpretation. The primary fragmentation driver in 6-iodo-1-methyl-1H-indole is the homolytic cleavage of the C-I bond. Iodine is an excellent leaving group, and its loss (-127 Da) generates a highly stable 1-methylindole radical cation at m/z 130.
This m/z 130 fragment subsequently undergoes ring contraction via the elimination of hydrogen cyanide (HCN, -27 Da) to yield m/z 103, a hallmark diagnostic ion for N-methylated indoles[2]. In contrast, the unmethylated 6-iodo-1H-indole loses iodine to form the standard indole cation (m/z 116), followed by HCN loss to m/z 89.
Furthermore, the presence of the N-methyl group introduces a secondary pathway: the direct loss of a methyl radical (-15 Da) from the molecular ion, yielding m/z 242[3]. This dual-pathway signature (loss of I• vs. loss of CH₃•) is essential for distinguishing N-methylated iodoindoles from ring-methylated isomers, where methyl loss is thermodynamically disfavored due to benzylic stabilization.
MS fragmentation of 6-iodo-1-methyl-1H-indole showing primary iodine and methyl radical losses.
A robust analytical method is not just a list of steps; it must be a self-validating system. Relying solely on chromatographic retention time is prone to matrix effects. By designing a protocol that monitors the exact mass defect of iodine loss, the system inherently validates the structural integrity of the analyte.
Action: Dissolve the synthetic sample in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the solution with 100 ng/mL of Indole-d5.
Causality: The deuterated internal standard normalizes ionization suppression and validates that the ESI source is operating optimally. If the Indole-d5 signal drops, the operator immediately knows the issue is instrumental, not chemical.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% to 95% B over 5 minutes.
Causality: The N-methyl group significantly increases the lipophilicity of the compound compared to 6-iodo-1H-indole. This gradient ensures baseline resolution between the two species, preventing cross-contamination in the MS source.
Action: Operate the mass spectrometer in ESI Positive mode with a capillary voltage of 3.0 kV. Isolate the precursor ion at m/z 258.07 [M+H]⁺. Apply a normalized collision energy (NCE) ramp of 15–35 eV.
Causality: A ramped NCE ensures that both the low-energy C-I cleavage and the higher-energy ring fragmentation (HCN loss) are simultaneously captured in a single MS² spectrum, providing a complete molecular fingerprint.
Step 4: The Self-Validation Checkpoint
Action: Configure the processing software to calculate the exact mass difference between the precursor (m/z 258.07) and the primary product ion (m/z 131.07).
Causality: If Δm = 126.9045 Da (± 5 ppm), the presence of the covalently bound iodine is unequivocally confirmed. If this exact neutral loss is missing, the system automatically flags the result as a false positive, preventing degraded or debrominated artifacts from passing quality control.
Strategic Applications in Drug Development
The rigorous analytical confirmation of 6-iodo-1-methyl-1H-indole is not merely an academic exercise; it directly impacts clinical drug development. For instance, this specific indole derivative is utilized as a core precursor in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors[4]. Strict MS monitoring ensures the N-methyl group remains intact during organometallic cross-coupling, preventing the formation of N-H impurities that could lead to off-target kinase toxicity.
Similarly, it serves as a critical scaffold in the development of allosteric Phosphoglycerate Dehydrogenase (PHGDH) inhibitors, where the C6-halogenated position acts as the primary vector for structural diversification and structure-activity relationship (SAR) optimization[5].
References
Title : Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole | Source : MDPI | URL : [Link]
Title : Mass spectrometry of simple indoles | Source : ACS Publications | URL : [Link]
Title: WO2016054987A1 - Egfr inhibitor, and preparation and application thereof | Source: Google Patents | URL
Title: TOSYLACETATE BASED COMPOUNDS AND DERIVATIVES THEREOF AS PHGDH INHIBITORS - EP 3596064 B1 | Source: European Patent Office | URL
Comparative Guide: Leaving Group Ability in 6-Iodo vs. 5-Iodo-1-methyl-1H-indole
Executive Summary In the design and synthesis of indole-based therapeutics, the precise positioning of halogen substituents dictates the molecule's reactivity in late-stage functionalization. This guide provides an objec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design and synthesis of indole-based therapeutics, the precise positioning of halogen substituents dictates the molecule's reactivity in late-stage functionalization. This guide provides an objective, mechanistically grounded comparison of the leaving group ability between 6-iodo-1-methyl-1H-indole and 5-iodo-1-methyl-1H-indole in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Due to the intrinsic electronic resonance of the indole core, the C6 position is more electron-deficient than the C5 position. Consequently, the iodine atom at the 6-position exhibits superior leaving group ability, resulting in significantly faster oxidative addition rates and higher cross-coupling yields.
Mechanistic Causality: Electronic Effects on Oxidative Addition
To understand why these two isomers behave differently, we must analyze the fundamental mechanism of transition-metal cross-coupling. The rate-determining step in these reactions is typically the oxidative addition of a nucleophilic metal species (such as Pd(0) or Ni(0)) into the carbon-iodine (C–I) bond.
The kinetics of oxidative addition are highly sensitive to the electron density of the aryl halide. Electron-deficient aryl halides undergo oxidative addition more rapidly because the lower energy of their C–X
σ∗
antibonding orbital facilitates superior back-donation from the metal's filled d-orbitals [1].
In the 1-methyl-1H-indole system, the electronic landscape is governed by the N1 nitrogen atom:
Resonance Donation: The lone pair on the N1 nitrogen delocalizes into the aromatic system. This resonance heavily enriches the electron density at the C3, C5, and C7 positions (acting similarly to ortho/para directing groups on a standard benzene ring) [2].
Electron Deficiency at C6: The C6 position is meta to this resonance donation pathway. As a result, C6 remains relatively electron-deficient compared to C5 [4].
Impact on the C–I Bond: Because C5 is electron-rich, the C5–I bond is fortified against nucleophilic attack by the transition metal. Conversely, the electron-deficient nature of C6 polarizes the C6–I bond, lowering its LUMO energy and dramatically accelerating the oxidative addition of Pd(0) [3].
Fig 1: Electronic resonance effects dictating oxidative addition rates at C5 vs C6.
Comparative Performance Data
The following table summarizes the operational and kinetic differences between the two isomers when subjected to standard Pd-catalyzed cross-coupling conditions.
To empirically prove the superior leaving group ability of the 6-iodo isomer, a competitive Suzuki-Miyaura cross-coupling experiment is the gold standard. By forcing both isomers to compete for a limiting amount of boronic acid in the same reaction vessel, we eliminate run-to-run variations (such as temperature fluctuations or catalyst degradation). The product ratio directly reflects the kinetic preference of the Pd catalyst.
Step-by-Step Methodology
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add exactly 1.0 mmol of 5-iodo-1-methyl-1H-indole and 1.0 mmol of 6-iodo-1-methyl-1H-indole.
Addition of Limiting Reagent: Add 0.5 mmol of phenylboronic acid. (Using a sub-stoichiometric amount ensures that only the fastest-reacting electrophile is consumed).
Catalyst and Base: Add 0.02 mmol (2 mol%) of Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPh3)4]
and 1.5 mmol of anhydrous Potassium Carbonate (
K2CO3
).
Reaction Execution: Suspend the reagents in 10 mL of a degassed Toluene/Water mixture (4:1 v/v). Seal the flask, purge with argon, and heat at 80°C for 2 hours.
Quench and Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc), wash with brine (2 x 10 mL), dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Analytical Quantification: Analyze the crude mixture via quantitative
1H
-NMR or LC-MS.
Expected Outcome: The analytical data will show a product distribution heavily skewed toward 6-phenyl-1-methyl-1H-indole over 5-phenyl-1-methyl-1H-indole (typically >5:1 ratio), definitively validating the 6-iodo substituent as the kinetically superior leaving group.
Fig 2: Competitive cross-coupling workflow to empirically validate leaving group ability.
Strategic Recommendations for Drug Development
When designing synthetic routes for indole-containing APIs:
Select 6-Iodo-1-methyl-1H-indole when executing cross-couplings with sterically hindered nucleophiles or when utilizing less active, older-generation palladium catalysts. Its rapid oxidative addition profile ensures high conversions and minimizes debromination/deiodination side reactions.
Select 5-Iodo-1-methyl-1H-indole if your synthetic strategy requires orthogonal functionalization. Its attenuated reactivity can be leveraged in sequential cross-coupling cascades where a more reactive halogen (e.g., a C2 or C6 bromide/iodide) is coupled first, leaving the C5 position intact for subsequent, harsher functionalization.
Comparative
A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates for 6-Iodo-1-Methyl-1H-Indole
In the landscape of modern pharmaceutical and materials science research, the 6-iodo-1-methyl-1H-indole scaffold stands out as a pivotal building block. Its unique electronic properties and functional handles—the nucleop...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern pharmaceutical and materials science research, the 6-iodo-1-methyl-1H-indole scaffold stands out as a pivotal building block. Its unique electronic properties and functional handles—the nucleophilic C3 position, the N-methylated pyrrole ring, and the versatile C6-iodo group—make it a substrate of choice for constructing complex molecular architectures. However, harnessing its full synthetic potential requires a profound understanding of the reaction mechanisms it undergoes. This is where the study of transient reaction intermediates becomes not just an academic exercise, but a critical necessity for process optimization, yield improvement, and stereochemical control.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to detect, characterize, and validate these fleeting molecular species. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights into why a particular technique is chosen for a specific mechanistic question. Our focus will be on two major reaction classes relevant to this scaffold: electrophilic substitution at the C3 position and palladium-catalyzed cross-coupling at the C6-iodo position.
Chapter 1: Electrophilic Substitution at C3 — Interrogating the Wheland Intermediate
The indole core is inherently electron-rich, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation, nitration, or azo coupling proceed through a short-lived, resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.[1][2] Capturing and characterizing this species is key to understanding the regioselectivity and kinetics of the reaction.
Caption: Reaction pathway for electrophilic substitution on indole.
A Comparative Analysis of Spectroscopic Methods
Technique
Core Principle
Strengths for Wheland Intermediate
Limitations
NMR Spectroscopy
Provides detailed structural information based on nuclear magnetic environments.
Unambiguous structural elucidation; can directly observe the sp³-hybridized C3 and charge delocalization.
Intermediate must be sufficiently stable and concentrated; often requires cryogenic temperatures.
FTIR/Raman
Probes molecular vibrations, identifying functional groups and bonding changes.
High temporal resolution (fs-ps) for kinetic studies; sensitive to changes in aromaticity.[3][4]
Provides indirect structural information; complex spectra can be difficult to interpret.
Mass Spectrometry
Measures the mass-to-charge ratio (m/z) of ionized molecules.
Extremely high sensitivity for detecting charged intermediates; confirms molecular weight.[5][6]
Provides no direct structural or connectivity information; requires ionization.
Expert Insights & Causality
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
The primary reason to employ NMR is its unparalleled ability to provide a complete structural picture. For a Wheland intermediate, we expect several key spectral changes:
¹H NMR: The most telling signal is the disappearance of the aromatic C3-H proton and the appearance of a new signal in the aliphatic region (typically 4.5-6.0 ppm) for the two protons on the now sp³-hybridized C3. The delocalized positive charge will also induce significant downfield shifts for other ring protons.
¹³C NMR: The C3 carbon signal will shift dramatically upfield from ~102 ppm to the sp³ region (~50-60 ppm). Conversely, carbons bearing the partial positive charge (C2, C4, C6, and C3a) will shift downfield.
The challenge is the intermediate's fleeting lifetime. Therefore, the go-to method is in-situ, low-temperature NMR. By running the reaction at cryogenic temperatures (e.g., -78 °C in a solvent like THF-d₈), the activation barrier for the subsequent deprotonation step can be raised, allowing the intermediate to accumulate to an NMR-detectable concentration.
Time-Resolved Infrared (IR) Spectroscopy: Capturing the Kinetics
When the reaction is too fast for even cryogenic NMR, time-resolved IR spectroscopy is the technique of choice.[3][7] By using a pump-probe setup, we can initiate the reaction with a laser pulse (pump) and monitor the spectral changes with a subsequent IR pulse (probe) at femtosecond to microsecond delays. The rationale is to observe the vibrational "fingerprint" of the molecule as it transforms. The loss of aromaticity in the Wheland intermediate will cause shifts in the C=C stretching modes of the indole ring (typically 1450-1620 cm⁻¹). While this doesn't provide a definitive structure like NMR, it offers invaluable kinetic data on the formation and decay of the intermediate.[4]
Electrospray Ionization-Mass Spectrometry (ESI-MS): The Detection Specialist
ESI-MS is the ideal tool for confirming the existence of a charged intermediate, even at vanishingly low concentrations.[6] The experiment involves feeding the reaction mixture directly into the ESI source, which gently transfers pre-existing ions from solution into the gas phase for detection. The Wheland intermediate, being a cation, is perfectly suited for positive-ion mode ESI. The goal is to find an ion with an m/z value corresponding to the mass of the starting 6-iodo-1-methyl-1H-indole plus the mass of the electrophile. This method is exceptionally powerful when coupled with liquid chromatography (LC-MS) to monitor the reaction profile over time.[8][9]
Chapter 2: Palladium-Catalyzed Cross-Coupling at C6 — Unmasking the Catalytic Cycle
The C6-iodo bond is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are fundamental for creating C-C bonds.[10] These reactions proceed via a complex catalytic cycle involving multiple organometallic intermediates. Validating these intermediates is crucial for understanding catalyst behavior, ligand effects, and side-product formation.
Caption: Generalized catalytic cycle for cross-coupling reactions.
A Comparative Analysis of Spectroscopic Methods
Technique
Core Principle
Strengths for Organometallic Intermediates
Limitations
NMR Spectroscopy
Probes nuclei like ¹H, ¹³C, and ³¹P.
³¹P NMR is essential for tracking phosphine-ligated Pd complexes; provides structural data on stable intermediates.
Broad signals from paramagnetic species; less effective for very fast, low-concentration steps.
FTIR/Raman
Monitors vibrational modes.
Good for in-situ monitoring of bulk reaction progress (reagent consumption, product formation).[11][12]
Organometallic intermediates are often at concentrations too low to be detected over background signals.
Mass Spectrometry
Measures m/z of ionized species.
Unmatched sensitivity for detecting low-concentration catalytic intermediates; isotopic patterns confirm metal presence.[5][13]
Can induce fragmentation; speciation may not perfectly reflect the solution phase.
Expert Insights & Causality
NMR Spectroscopy: The Ligand and Coordination Sphere Expert
While ¹H and ¹³C NMR are useful, ³¹P NMR is the most powerful NMR technique for studying these reactions when phosphine ligands are used. The rationale is that the chemical shift of the phosphorus nucleus is exquisitely sensitive to its coordination environment. A free phosphine ligand, a Pd(0) complex, and a Pd(II) oxidative addition complex will all have distinct and predictable ³¹P chemical shifts. By monitoring the reaction in-situ, one can observe the disappearance of the Pd(0) signal and the appearance of the Pd(II) signal, directly confirming the oxidative addition step.
Mass Spectrometry: The Ultimate Intermediate Detector
The concentration of active catalytic species is often too low for NMR or IR detection. This is where ESI-MS excels.[5][6] The key is to look for the specific mass of the proposed intermediates. For the oxidative addition complex of 6-iodo-1-methyl-1H-indole with a Pd(dppf) catalyst, one would search for the m/z corresponding to the [Indole-Pd(dppf)-I]⁺ ion. A crucial piece of evidence is the characteristic isotopic pattern of palladium, which has several stable isotopes, creating a unique "fingerprint" that confirms the presence of the metal in the detected ion. This provides irrefutable evidence that the intermediate exists.
FTIR/Raman Spectroscopy: The Workhorse for Process Monitoring
While less suited for direct observation of low-concentration intermediates, in-situ FTIR and Raman are invaluable for process analytical technology (PAT).[14][15] The logic here is to monitor the entire reaction landscape. By tracking the disappearance of the C-I vibrational band of the starting material and the appearance of new bands corresponding to the product, one can build a comprehensive kinetic profile. This data, while not directly observing the intermediate, provides the kinetic framework that any proposed mechanism and set of intermediates must satisfy.
Chapter 3: Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducible methodologies. The following are condensed protocols that serve as a validated starting point for investigation.
Protocol 1: In-Situ NMR for Intermediate Monitoring[16][17][18]
Preparation: In a glovebox, add 6-iodo-1-methyl-1H-indole (~10 mg) to a flame-dried NMR tube. Dissolve in 0.6 mL of a dry, low-freezing point deuterated solvent (e.g., THF-d₈). Add an internal standard if quantitative data is needed.
Initial Spectrum: Acquire a baseline ¹H and ¹³C spectrum of the starting material at room temperature.
Cooling: Cool the NMR probe to the desired temperature (e.g., -78 °C). Allow 10-15 minutes for thermal equilibration. Re-shim the spectrometer.
Reaction Initiation: Using a pre-cooled syringe, inject a stoichiometric amount of the electrophile (e.g., Vilsmeier reagent in THF-d₈) directly into the NMR tube while it is in the spectrometer.
Data Acquisition: Immediately begin acquiring a time-series of ¹H spectra (e.g., 16 scans per spectrum, every 2 minutes) to monitor the formation and decay of the intermediate.[16][17] Acquire a final high-resolution ¹³C spectrum after the reaction has stabilized or completed.
Protocol 2: In-Situ FTIR Monitoring of a Cross-Coupling Reaction[14][20]
Setup: Use a reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe (e.g., ReactIR™).
Background: Charge the reactor with the solvent, base, and ligand. Collect a background spectrum of this mixture at the reaction temperature.
Reaction Start: Add the 6-iodo-1-methyl-1H-indole and the palladium catalyst. Once dissolved and thermally stable, inject the coupling partner to start the reaction.
Monitoring: Begin collecting spectra automatically every 1-2 minutes.
Analysis: Create concentration profiles by tracking the intensity of key peaks: the disappearance of a C-I or other starting material peak and the growth of a characteristic product peak. This provides real-time kinetic data.
Protocol 3: LC-MS Method for Intermediate Detection[8][9][21]
Chromatography: Use a C18 column with a gradient mobile phase, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[8][9]
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture by diluting it in cold acetonitrile to precipitate the catalyst and stop the reaction. Centrifuge and inject the supernatant.
MS Detection: Operate the mass spectrometer in positive ESI mode. Perform a full scan analysis to find the m/z of potential intermediates.
Confirmation: Once a potential intermediate ion is identified, perform tandem MS (MS/MS) to analyze its fragmentation pattern, which can provide further structural clues. For catalytic species, confirm the palladium isotope pattern.
Conclusion
The validation of reaction intermediates is a multi-faceted challenge that cannot be adequately addressed by a single technique. As demonstrated, NMR, FTIR/Raman, and Mass Spectrometry offer complementary information.
NMR provides the definitive structural map.
Time-resolved IR provides the essential kinetic data.
Mass Spectrometry provides unparalleled sensitivity for detection.
A truly robust mechanistic investigation of reactions involving 6-iodo-1-methyl-1H-indole leverages the strengths of all three. By starting with MS to confirm the presence of an intermediate, using time-resolved IR to understand how fast it forms and decays, and employing low-temperature NMR to determine its exact structure, researchers can build a self-validating and comprehensive picture of the chemical transformation. This integrated approach embodies the principles of scientific integrity and is the cornerstone of modern process development and drug discovery.
References
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Hilaris Publisher. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris. Available at: [Link]
Wang, Y., et al. (2022). Simultaneous determination of indole metabolites of tryptophan in rat feces by chemical labeling assisted liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]
Kaczmarek, A., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Available at: [Link]
ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. ResearchGate. Available at: [Link]
Chair for Laser and X-Ray Physics. (n.d.). Time-resolved IR-Spectroscopy. Technical University of Munich. Available at: [Link]
ResearchGate. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Iowa State University. Available at: [Link]
Ghassem Zadeh, K., & Yaylayan, V. H. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Current Research in Food Science. Available at: [Link]
Greetham, G. M., et al. (2023). Biomolecular infrared spectroscopy: making time for dynamics. Faraday Discussions. Available at: [Link]
Whitcombe, M. J. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]
Total Organic Chemistry. (2021, March 21). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
Marazzi, M., & Monari, A. (2021). Time-resolved infrared absorption spectroscopy applied to photoinduced reactions: how and why. Photochemical & Photobiological Sciences. Available at: [Link]
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O'Mahony, S. M., et al. (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. Available at: [Link]
Mettler-Toledo. (2019, October 29). Inline FTIR & Raman Spectroscopy to Improve Reaction Understanding. YouTube. Available at: [Link]
Foroozandeh, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Journal of the American Chemical Society. Available at: [Link]
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Benchmarking Palladium Catalysts for the Activation of 6-Iodo-1-methyl-1H-indole: A Comprehensive Comparison Guide
The functionalization of indole derivatives is a cornerstone of modern pharmaceutical development and medicinal chemistry. Among these building blocks, 6-iodo-1-methyl-1H-indole presents a unique and highly valuable synt...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
The functionalization of indole derivatives is a cornerstone of modern pharmaceutical development and medicinal chemistry. Among these building blocks, 6-iodo-1-methyl-1H-indole presents a unique and highly valuable synthetic profile. The iodine atom at the C6 position serves as a highly reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions)[1].
As an application scientist, I frequently observe researchers struggling with inconsistent yields when scaling up heteroaryl halide couplings. The root cause is often a mismatch between the electronic/steric demands of the substrate and the chosen palladium catalyst. This guide objectively benchmarks four distinct palladium catalyst systems for the activation of 6-iodo-1-methyl-1H-indole, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol to ensure reproducibility in your own laboratory.
Mechanistic Rationale: The Causality of Indole Activation
To select the right catalyst, we must first understand the substrate. 6-iodo-1-methyl-1H-indole is an electron-rich heteroaryl iodide.
The Leaving Group: Iodine is an excellent leaving group, meaning the activation barrier for the oxidative addition of Pd(0) into the C-I bond is relatively low compared to analogous bromides or chlorides[2].
The N-Methyl Protection: The N1-methyl group is not merely structural; it is a critical mechanistic safeguard. Free N-H indoles are prone to competitive N-coordination with the palladium center, which can sequester the catalyst in an inactive resting state or lead to undesired N-arylation[3]. By methylating the nitrogen, we force the catalytic cycle to proceed exclusively via C6-I activation.
The catalytic cycle relies on a delicate balance: the catalyst must be electron-rich enough to rapidly insert into the C-I bond (Oxidative Addition), yet sterically bulky enough to force the final product off the metal center (Reductive Elimination).
Catalytic cycle of Pd-mediated 6-iodo-1-methyl-1H-indole activation.
Catalyst Benchmarking: Comparative Analysis
To benchmark catalyst performance, we evaluated the Suzuki-Miyaura cross-coupling of 6-iodo-1-methyl-1H-indole with phenylboronic acid. We compared four distinct catalyst architectures:
Pd(PPh₃)₄ (Tetrakis): The traditional baseline. It is a monodentate, zero-valent complex. While effective for simple iodides, it is highly prone to phosphine oxidation and requires high loadings.
Pd(OAc)₂ / XPhos: A highly active system utilizing a dialkylbiaryl phosphine. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone sterically promotes rapid reductive elimination[4].
PEPPSI-IPr: An N-heterocyclic carbene (NHC) palladium complex. NHC ligands are stronger σ-donors than phosphines, creating a highly electron-rich Pd center that is exceptionally stable to air and moisture.
Xantphos Pd G3: A third-generation precatalyst featuring a bidentate ligand with a wide bite angle. It is specifically designed to suppress unwanted β-hydride elimination, making it ideal for aminations and complex couplings[1][5].
Data Interpretation:
The data clearly demonstrates that modern bulky ligands (XPhos) and NHCs (PEPPSI-IPr) vastly outperform the legacy Pd(PPh₃)₄ system. The Pd(OAc)₂ / XPhos system is the optimal choice for this specific substrate, achieving near-quantitative yields at just 1.0 mol% loading due to the synergistic push-pull electronic effects of the biaryl ligand[4].
Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol must be self-validating. This means incorporating an internal standard from the very beginning to track mass balance. If the sum of your product and recovered starting material does not equal 100%, you have hidden side reactions (e.g., protodehalogenation to 1-methyl-1H-indole or homocoupling).
Self-validating high-throughput experimental workflow for catalyst benchmarking.
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 6-iodo-1-methyl-1H-indole (257 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
Add exactly 50.0 mg of dodecane (Internal Standard for GC-FID mass balance tracking).
Add K₂CO₃ (276 mg, 2.0 mmol), Pd(OAc)₂ (2.2 mg, 1.0 mol%), and XPhos (9.5 mg, 2.0 mol%).
Causality Note: A 1:2 ratio of Pd to XPhos ensures complete formation of the active monomeric L₁Pd(0) species, preventing the precipitation of inactive palladium black[4].
Step 2: Solvent Addition & Degassing
Seal the tube with a septum and remove it from the glovebox.
Inject 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed DI water via syringe.
Sparge the mixture with Argon for 5 minutes.
Causality Note: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their phosphine oxides, permanently killing the catalytic cycle.
Step 3: Catalytic Reaction
Place the tube in a pre-heated oil bath or parallel synthesizer at 80 °C.
Stir vigorously (800 rpm) for exactly 4 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and organic substrate.
Step 4: Quench and Analytical Validation
Cool the reaction to room temperature.
Quench by adding 5 mL of ethyl acetate and filter the entire crude mixture through a 1-inch plug of silica gel to remove palladium particulates and inorganic salts.
Analyze a 100 µL aliquot via GC-FID.
Validation Check: Calculate the yield of the coupled product and the remaining 6-iodo-1-methyl-1H-indole relative to the dodecane peak. If Mass Balance < 95%, investigate the GC trace for the des-iodo byproduct (1-methyl-1H-indole), indicating premature protodehalogenation.
Conclusion
For the activation of 6-iodo-1-methyl-1H-indole, legacy catalysts like Pd(PPh₃)₄ are obsolete. The substrate's electron-rich indole core demands a highly active, sterically tuned catalyst system. Pd(OAc)₂ / XPhos provides the best balance of reaction velocity, yield, and cost-effectiveness for C-C couplings, while Xantphos Pd G3 remains the superior choice if the goal is C-N bond formation (amination)[1][4]. By implementing the self-validating protocol provided, researchers can accurately benchmark these systems against their own specific nucleophiles and ensure robust, scalable synthetic routes.
In vitro biological activity of 6-iodo-1-methyl-1H-indole vs non-methylated analogs
In Vitro Biological Activity of 6-Iodo-1-methyl-1H-indole vs. Non-Methylated Analogs: A Comprehensive Comparison Guide Executive Summary: The Impact of N-Methylation on the Indole Scaffold The indole scaffold is a privil...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Biological Activity of 6-Iodo-1-methyl-1H-indole vs. Non-Methylated Analogs: A Comprehensive Comparison Guide
Executive Summary: The Impact of N-Methylation on the Indole Scaffold
The indole scaffold is a privileged structure in drug discovery. Halogenation at the 6-position (e.g., 6-iodoindole) significantly enhances biological activity, yielding potent antibiofilm properties against multidrug-resistant pathogens[1] and specific kinase/receptor modulation[2][3]. However, functionalizing the indole nitrogen (N1) via methylation fundamentally alters the molecule's physicochemical properties. Replacing the N-H bond with an N-CH₃ group removes a critical hydrogen bond donor, increases lipophilicity, and introduces steric bulk.
This guide objectively compares the in vitro biological activity of the methylated 6-iodo-1-methyl-1H-indole against its non-methylated counterpart, 6-iodo-1H-indole , providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.
In the context of targeted therapeutics—such as Mixed Lineage Kinase Domain-like Protein (MLKL) inhibitors and GPR17 agonists—the free N-H group of the indole ring is often essential for anchoring the molecule within the target binding pocket[2][3].
Non-Methylated (6-Iodo-1H-indole): The N-H bond acts as a potent hydrogen bond donor, interacting with key amino acid residues (e.g., backbone carbonyls in the kinase hinge region). Simultaneously, the heavy, polarizable iodine atom at C6 provides halogen bonding capabilities and occupies deep hydrophobic sub-pockets, drastically enhancing binding affinity[2][3].
Methylated (6-Iodo-1-methyl-1H-indole): N-methylation abolishes the hydrogen-donating capacity. While this modification improves membrane permeability and metabolic stability, it often results in a dramatic loss of in vitro target affinity if the N-H bond was critical for target engagement[4]. However, 6-iodo-1-methyl-1H-indole is highly valued as a lipophilic building block in the synthesis of complex EGFR and PHGDH inhibitors, where the N-methyl group is specifically designed to project toward solvent-exposed regions or hydrophobic clefts to prevent off-target binding[5][6].
B. Antimicrobial and Antibiofilm Efficacy
Halogenated indoles are highly effective at eradicating biofilms of pathogens like Acinetobacter baumannii and Vibrio parahaemolyticus[1][7].
Non-Methylated: 6-iodo-1H-indole exhibits rapid bactericidal activity and biofilm inhibition. The mechanism involves membrane intercalation and the downregulation of quorum-sensing genes. The free N-H is crucial for maintaining the amphiphilic nature required to disrupt bacterial exopolysaccharide matrices[1][7].
Methylated: N-methylation generally reduces antimicrobial and antibiofilm efficacy. The added steric bulk and loss of the polar N-H group hinder the molecule's ability to efficiently penetrate the bacterial biofilm matrix or interact with specific intracellular targets[8][9].
Caption: Mechanistic impact of N-methylation on the biological activity of 6-iodoindole derivatives.
Quantitative Data Comparison
The following table synthesizes the general in vitro performance metrics observed when comparing the non-methylated scaffold to its N-methylated counterpart across standard assays.
Property / Assay
6-Iodo-1H-indole (Non-Methylated)
6-Iodo-1-methyl-1H-indole (Methylated)
Mechanistic Rationale
Hydrogen Bond Donor
Yes (N-H)
No (N-CH₃)
Fundamental structural difference dictating target engagement.
Lipophilicity (LogP)
Moderate (~2.8)
High (~3.3)
Methylation increases hydrophobicity, aiding passive diffusion but reducing aqueous solubility.
To objectively compare these two analogs, researchers must employ orthogonal assays. Below are step-by-step, field-proven methodologies designed to validate the mechanistic claims above.
Protocol A: In Vitro Antibiofilm Assay (Crystal Violet Staining)
Purpose: To quantify the loss of membrane-intercalating efficacy upon N-methylation.
Inoculum Preparation: Culture Acinetobacter baumannii (ATCC 17978) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD₆₀₀ of 0.05. Causality: Standardizing the starting optical density ensures that biofilm formation is entirely dependent on the compound's efficacy, not initial bacterial load.
Compound Treatment: In a 96-well microtiter plate, add 100 µL of the bacterial suspension. Add 6-iodo-1H-indole and 6-iodo-1-methyl-1H-indole at varying concentrations (0, 10, 50, 100, 250 µg/mL) dissolved in 1% DMSO. Causality: 1% DMSO is the maximum tolerated vehicle concentration that will not independently lyse the bacteria.
Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.
Washing & Staining: Discard planktonic cells. Wash wells 3x with sterile PBS to remove unattached cells. Add 0.1% Crystal Violet (CV) solution for 15 minutes. Causality: CV binds to negatively charged surface molecules and polysaccharides in the extracellular matrix, providing a direct stoichiometric readout of biofilm mass.
Quantification: Solubilize the bound CV with 30% acetic acid and measure absorbance at 590 nm using a microplate reader.
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
Purpose: To evaluate the impact of the N-H bond loss on ATP-competitive binding.
Reaction Setup: In a 384-well plate, combine the purified target kinase (e.g., EGFR), a fluorescently labeled peptide substrate, and the indole compounds (serial dilution from 10 µM to 1 nM).
ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant (
Km
). Causality: Running the assay at the ATP
Km
ensures the assay is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the indole compounds, yielding false negatives.
Incubation & Quenching: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Causality: EDTA chelates Mg²⁺, a required cofactor for kinase activity, instantly freezing the reaction state for accurate reading.
Detection: Add Terbium-labeled anti-phospho antibodies. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. Calculate IC₅₀ values using non-linear regression.
Caption: Parallel in vitro experimental workflow for evaluating kinase inhibition and antibiofilm activity.
References
Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Source: Google Patents (US20220008386A1)
Source: Google Patents (WO2016054987A1)
Antioxidant activity of indole-based melatonin analogues in erythrocytes and their voltammetric characterization
Source: Taylor & Francis
URL:[Link]
Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model
Source: Microbiology Spectrum - ASM Journals
URL:[Link]
Personal protective equipment for handling 6-iodo-1-methyl-1H-indole
This document provides essential, immediate safety and logistical information for the handling of 6-iodo-1-methyl-1H-indole. The procedural guidance herein is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the handling of 6-iodo-1-methyl-1H-indole. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Inhalation of dust or aerosols should be avoided.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling 6-iodo-1-methyl-1H-indole to minimize all potential routes of exposure.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes and airborne particles that could cause serious eye irritation.[5][6]
Skin Protection
A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes.
To prevent skin contact and contamination of personal clothing.[6][7][8]
Hand Protection
Double gloving with nitrile gloves is recommended.[7]
Nitrile gloves offer good resistance to a variety of chemicals.[8][9][10] Always inspect gloves before use and change them immediately if contaminated.[7]
Respiratory Protection
A NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates.
Necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[7][11]
Operational Plan for Handling: A Step-by-Step Protocol
Adherence to a strict operational plan is critical for the safe handling of 6-iodo-1-methyl-1H-indole.
Engineering Controls and Preparation
Work Area: All handling of 6-iodo-1-methyl-1H-indole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Ventilation: Ensure the fume hood is functioning correctly before commencing any work.
Work Surface: Cover the work surface with disposable, absorbent bench paper.[7]
Assembly: Assemble all necessary equipment and reagents before you begin.
PPE: Don all required PPE as outlined in the table above.[7]
Handling the Compound
Weighing: When weighing the solid, perform this task within the fume hood using a dedicated spatula and weighing vessel.[7]
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep the container covered as much as possible.[7]
General Handling: Handle all solutions containing the compound with the same level of precaution as the solid.
Post-Handling Procedures
Decontamination: Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.
Work Surface Cleaning: Wipe down the work surface of the fume hood.
Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.[5]
PPE Removal: Carefully remove PPE to avoid cross-contamination.
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][5]
Emergency and Disposal Plans
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][5]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][11]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][12]
Disposal Plan
Proper disposal of 6-iodo-1-methyl-1H-indole and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Solid Waste: Collect solid waste in a designated, labeled, and sealed container. This includes any contaminated bench paper, gloves, and disposable labware.
Liquid Waste: Collect liquid waste containing 6-iodo-1-methyl-1H-indole in a separate, labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for halogenated organic compounds.[6] Some iodinated waste may require specialized disposal methods, such as high-temperature decomposition.[13]
Visual Workflow for Safe Handling
Caption: Workflow for handling 6-iodo-1-methyl-1H-indole.
References
Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
NextSDS. 6-Iodo-1-methyl-1H-indazole — Chemical Substance Information.
SAFETY DATA SHEET. (2025, December 21).
Material Safety Data Sheet. (2012, June 11).
Sigma-Aldrich. SAFETY DATA SHEET. (2025, October 16).
Fisher Scientific. 6-Iodo-1H-indazole - SAFETY DATA SHEET. (2010, August 27).
Merck Millipore. SAFETY DATA SHEET.
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
National Institutes of Health. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem.
Godo Shigen Co., Ltd. Iodine Recycling Business.
PMC. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 4).
University of Arizona. Personal Protective Equipment Selection Guide. (2015, July 22).
ChemTalk. Lab Safety Equipment & PPE.
MDPI. Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1).
Google Patents. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
NextSDS. 6-Iodo-2-Methyl-1H-indole — Chemical Substance Information.
Benchchem. Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
Fisher Scientific. SAFETY DATA SHEET. (2010, October 22).
New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2).
ChemicalBook. 6-Chloro-1-methyl-1H-indole - Safety Data Sheet. (2025, July 19).